molecular formula C17H19N3O2 B10854324 (R)-Elsubrutinib

(R)-Elsubrutinib

カタログ番号: B10854324
分子量: 297.35 g/mol
InChIキー: UNHZLHSLZZWMNP-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Elsubrutinib, also known as (R)-ABBV-105, is an investigational, orally administered, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor . It is an irreversible inhibitor that forms a covalent bond with the Cys481 residue in the BTK active site, leading to sustained suppression of B-cell receptor signaling pathways . This mechanism is crucial in researching B-cell function and has significant applications in the study of autoimmune diseases and oncology . In research, this compound is a valuable tool for investigating the pathogenesis and treatment of various immune disorders, including rheumatoid arthritis, psoriasis, ankylosing spondylitis, asthma, and systemic lupus erythematosus (SLE) . A recent Phase 2 clinical trial (the SLEek study) evaluated the efficacy and safety of elsubrutinib, both alone and in combination with the JAK inhibitor upadacitinib, in adults with moderately to severely active SLE . This compound provides researchers with a targeted means to explore BTK's role in disease mechanisms. Furthermore, BTK inhibitors are being studied for their potential in treating B-cell malignancies, as BTK is essential for B-cell proliferation and survival . This compound is for Research Use Only and is not intended for diagnostic or therapeutic use in humans .

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C17H19N3O2

分子量

297.35 g/mol

IUPAC名

4-[(3R)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m0/s1

InChIキー

UNHZLHSLZZWMNP-NSHDSACASA-N

異性体SMILES

C=CC(=O)N1CCC[C@@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N

正規SMILES

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N

製品の起源

United States

Foundational & Exploratory

(R)-Elsubrutinib: A Potent and Selective BTK Inhibitor for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Elsubrutinib (ABBV-105) is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). It covalently binds to the Cys481 residue in the active site of BTK, leading to durable inhibition of its kinase activity.[1][2] This targeted mechanism of action makes this compound a promising therapeutic candidate for the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus (SLE), where B-cell-mediated and myeloid cell-driven inflammation play a pivotal role.[3][4]

Mechanism of Action

This compound is a covalent, irreversible inhibitor of BTK.[5] The acrylamide moiety in its structure acts as an electrophile that forms a covalent bond with the thiol group of the cysteine 481 residue within the ATP-binding pocket of BTK.[1] This irreversible binding effectively blocks the kinase activity of BTK, preventing the phosphorylation of its downstream substrates. The importance of this covalent interaction is highlighted by the significantly reduced potency of this compound against a C481S mutant of BTK, where the cysteine is replaced by a serine.[1][2]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
BTK (wild-type)Enzymatic Assay (catalytic domain)0.18 µM (180 nM)[2][3]
BTK (C481S mutant)Enzymatic Assay2.6 µM[1][2]

Table 2: Kinase Selectivity Profile of this compound

Kinase FamilyKinaseSelectivity Ratio (IC50 relative to BTK)Reference
TEC FamilyITK>33[1]
ETK/BMX>33[1]
TEC>33[1]
TXK>33[1]
Other Cysteine-containing Kinases10 other kinases33 to >280[1]
Full Kinome Scan (456 kinases)Non-BTK kinasesNo significant inhibition at 0.015 µM[1]

Experimental Protocols

Biochemical Kinase Inhibition Assay

The enzymatic activity of the BTK catalytic domain was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format.

  • Reagents: Recombinant human BTK catalytic domain, ATP, biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin.

  • Procedure:

    • This compound was serially diluted in DMSO and added to the wells.

    • BTK enzyme was added to the wells and pre-incubated with the inhibitor for 60 minutes at room temperature to allow for covalent bond formation.

    • The kinase reaction was initiated by the addition of a mixture of ATP and the peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of EDTA.

    • The TR-FRET detection reagents were added, and the plate was incubated for 60 minutes at room temperature.

    • The TR-FRET signal was read on a compatible plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Assays

B-Cell Proliferation Assay

  • Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.

  • Procedure:

    • PBMCs were seeded in a 96-well plate.

    • Cells were pre-incubated with various concentrations of this compound for 1 hour.

    • B-cell proliferation was stimulated by the addition of an anti-IgM antibody.

    • The plate was incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • Cell proliferation was assessed by measuring the incorporation of tritiated thymidine or using a colorimetric assay such as MTS.

  • Data Analysis: The concentration of this compound required to inhibit 50% of the IgM-induced proliferation (IC50) was determined.

Histamine Release Assay

  • Cells: Human basophils were purified from the peripheral blood of healthy donors.

  • Procedure:

    • Basophils were pre-incubated with this compound for 1 hour.

    • Histamine release was stimulated by the addition of an anti-IgE antibody.

    • After a 30-minute incubation at 37°C, the reaction was stopped by centrifugation.

    • The supernatant was collected, and the histamine concentration was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of this compound on IgE-mediated histamine release was quantified.

Cytokine Release Assays (IL-6 and TNF-α)

  • Cells: Human monocytes or PBMCs were used.

  • Procedure:

    • Cells were plated in a 96-well plate and pre-treated with this compound for 1 hour.

    • For IL-6 release, monocytes were stimulated with aggregated IgG.

    • For TNF-α release, PBMCs were stimulated with CpG-DNA.

    • After 24 hours of incubation, the cell culture supernatants were collected.

    • The concentrations of IL-6 and TNF-α were determined by ELISA.

  • Data Analysis: The dose-dependent inhibition of cytokine release by this compound was evaluated.

In Vivo Preclinical Models

Rat Collagen-Induced Arthritis (CIA) Model

  • Animals: Lewis rats were used.

  • Disease Induction: Arthritis was induced by intradermal immunization with bovine type II collagen emulsified in Freund's incomplete adjuvant. A booster injection was given 7 days later.

  • Treatment: this compound was administered orally once daily, starting from the day of the first immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

  • Efficacy Endpoints:

    • Paw Swelling: Measured using a plethysmometer.

    • Clinical Score: Assessed based on the severity of erythema and swelling in the paws.

    • Bone Destruction: Evaluated by micro-computed tomography (µCT) of the hind paws at the end of the study.

IFNα-Accelerated Lupus Nephritis Model

  • Animals: NZB/W F1 mice were used.

  • Disease Acceleration: Disease was accelerated by a single intravenous injection of an adenovirus expressing murine IFNα.

  • Treatment: Oral administration of this compound was initiated after the IFNα injection.

  • Efficacy Endpoints:

    • Proteinuria: Monitored by measuring the protein levels in the urine.

    • Survival: The lifespan of the animals was recorded.

    • Kidney Histopathology: Evaluated at the end of the study to assess the severity of glomerulonephritis.

Signaling Pathways and Experimental Workflows

BTK_Signaling_Pathway cluster_BCR B-Cell Receptor Signaling cluster_FcR Fc Receptor Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, NFAT, MAPK) PLCg2->Downstream FcR FcεR / FcγR FcR_LYN LYN FcR->FcR_LYN FcR_SYK SYK FcR_LYN->FcR_SYK FcR_BTK BTK FcR_SYK->FcR_BTK FcR_PLCg2 PLCγ2 FcR_BTK->FcR_PLCg2 FcR_Downstream Cellular Responses (Degranulation, Cytokine Release) FcR_PLCg2->FcR_Downstream Elsubrutinib This compound Elsubrutinib->BTK Elsubrutinib->FcR_BTK

Caption: BTK Signaling Pathways Inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Models Biochemical Biochemical Assays (Kinase Inhibition, Selectivity) Cellular Cell-Based Assays (Proliferation, Cytokine Release) Biochemical->Cellular RA_model Rheumatoid Arthritis Model (Rat CIA) Cellular->RA_model Lupus_model Lupus Model (Mouse IFNα-accelerated) Cellular->Lupus_model PKPD Pharmacokinetics/ Pharmacodynamics RA_model->PKPD Lupus_model->PKPD Discovery Compound Discovery and Optimization Discovery->Biochemical Clinical Clinical Trials PKPD->Clinical

Caption: Preclinical Development Workflow for this compound.

Conclusion

This compound is a highly selective and potent irreversible BTK inhibitor that has demonstrated significant efficacy in preclinical models of rheumatoid arthritis and lupus. Its well-defined mechanism of action and favorable selectivity profile suggest that it has the potential to be a valuable therapeutic option for patients with these and other autoimmune disorders. The data presented in this guide provide a comprehensive overview of the preclinical characteristics of this compound, supporting its continued clinical development.

References

(R)-Elsubrutinib: A Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Elsubrutinib (also known as ABBV-105) is a potent and selective, orally bioavailable, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). As a key mediator in multiple immune cell signaling pathways, BTK is a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, incorporating detailed experimental methodologies and visual representations of its mechanism of action.

Core Target Profile

This compound is a covalent inhibitor that irreversibly binds to BTK.[1][2][3][4] The primary mechanism of action involves the formation of a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP binding site of BTK.[3][5] This irreversible binding effectively blocks the enzymatic activity of BTK.[2][3]

The potency of this compound against the catalytic domain of BTK has been determined to have a half-maximal inhibitory concentration (IC50) of 0.18 μM.[1][3][4] The critical role of the covalent interaction with Cys481 is highlighted by the significantly reduced potency against a mutant form of BTK where Cys481 is substituted with serine (BTK C481S), with the IC50 increasing to 2.6 μM.[3][5]

Kinase Selectivity Profile

A critical attribute of any kinase inhibitor is its selectivity, as off-target activity can lead to undesirable side effects. This compound has demonstrated a high degree of selectivity for BTK.

Kinome-wide Selectivity

In a comprehensive kinase panel screen, this compound was evaluated for its activity against 456 kinases.[5] At a concentration of 0.015 μM, which is sufficient to achieve 80% inhibition of BTK, this compound showed significant inhibition only on BTK, indicating a superior kinome selectivity.[1][5]

Selectivity Against Cysteine-Containing Kinases

Given its covalent mechanism of action targeting a cysteine residue, the selectivity of this compound was further assessed against other kinases that also possess a cysteine at a homologous position to Cys481 in BTK. The selectivity ratios, which represent the ratio of the IC50 for the off-target kinase to the IC50 for BTK, are summarized in the table below.[5]

KinaseSelectivity Ratio (IC50 Off-target / IC50 BTK)
ITK>280
ETK/BMX>280
TEC>280
TXK>280
BLK111
JAK389
EGFR61
ERBB250
ERBB444
BMX33

These data demonstrate that this compound possesses favorable selectivity against other cysteine-containing kinases, including other members of the TEC kinase family.[5]

Cellular Activity and Signaling Pathways

This compound effectively inhibits cellular functions that are dependent on BTK signaling. This includes signaling pathways downstream of the B-cell receptor (BCR), Fc receptors (FcγR and FcεR), and Toll-like receptor 9 (TLR-9).[1][4]

The inhibitory effects of this compound on these pathways lead to the modulation of various immune cell functions, including:

  • Inhibition of IgM-mediated B-cell proliferation.[3]

  • Inhibition of histamine release from IgE-stimulated basophils.[3]

  • Inhibition of IL-6 release from IgG-stimulated monocytes.[3]

  • Inhibition of TNF-α release from CpG-DNA stimulated peripheral blood mononuclear cells (PBMCs).[3]

The following diagram illustrates the central role of BTK in these signaling pathways and the point of intervention for this compound.

BTK_Signaling_Pathways BTK Signaling Pathways and Inhibition by this compound cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcR Fc Receptor (FcR) Signaling cluster_TLR Toll-Like Receptor (TLR) Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK_BCR BTK LYN_SYK->BTK_BCR PLCg2_BCR PLCγ2 BTK_BCR->PLCg2_BCR B_Cell_Response B-Cell Proliferation & Differentiation PLCg2_BCR->B_Cell_Response FcR FcεRI / FcγR LYN_SYK_FcR LYN/SYK FcR->LYN_SYK_FcR BTK_FcR BTK LYN_SYK_FcR->BTK_FcR PLCg2_FcR PLCγ2 BTK_FcR->PLCg2_FcR Mast_Cell_Response Degranulation (e.g., Histamine) PLCg2_FcR->Mast_Cell_Response Macrophage_Response Cytokine Release (e.g., IL-6) PLCg2_FcR->Macrophage_Response TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 BTK_TLR BTK MyD88->BTK_TLR NFkB NF-κB BTK_TLR->NFkB Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Cytokine_Production Elsubrutinib This compound Elsubrutinib->BTK_BCR inhibits Elsubrutinib->BTK_FcR inhibits Elsubrutinib->BTK_TLR inhibits

Caption: BTK's role in immune cell signaling and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

BTK Enzymatic Assay (IC50 Determination)

The potency of this compound against the BTK catalytic domain was determined using a time-dependent enzymatic assay.

  • Enzyme: Recombinant human BTK catalytic domain.

  • Substrate: A suitable peptide or protein substrate for BTK.

  • ATP Concentration: Typically at or near the Km for ATP.

  • Procedure:

    • This compound is serially diluted to a range of concentrations.

    • The inhibitor is pre-incubated with the BTK enzyme for a defined period (e.g., 60 minutes) to allow for covalent bond formation.

    • The enzymatic reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time.

    • The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as measuring the incorporation of radiolabeled phosphate (e.g., ³²P or ³³P) from ATP into the substrate or using fluorescence-based readouts.

    • The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO).

    • The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Kinase Selectivity Profiling (KINOMEscan®)

The selectivity of this compound was assessed using the KINOMEscan® platform, which is a competition binding assay.

  • Platform: DiscoverX KINOMEscan®.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • This compound is tested at a fixed concentration (e.g., 0.015 μM).

    • The compound is incubated with a panel of 456 kinases, each tagged with a unique DNA identifier.

    • The kinase-compound mixture is then applied to a solid support matrix functionalized with an immobilized broad-spectrum kinase inhibitor.

    • Kinases that are not bound to this compound will bind to the immobilized inhibitor and be retained on the support, while kinases bound to the test compound will be washed away.

    • The amount of each kinase remaining on the solid support is quantified by qPCR.

    • The results are typically expressed as a percentage of the vehicle control, with lower values indicating stronger binding of the test compound to the kinase.

Cellular Assays

The functional effects of this compound were evaluated in various cell-based assays that are dependent on BTK signaling.

  • Cells: Isolated primary B-cells or a suitable B-cell line.

  • Stimulus: Anti-IgM antibody to cross-link the B-cell receptor.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of this compound.

    • The cells are then stimulated with anti-IgM.

    • Cell proliferation is assessed after a suitable incubation period (e.g., 48-72 hours) using methods such as the incorporation of tritiated thymidine ([³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).

    • The IC50 for the inhibition of proliferation is calculated.

  • For FcεRI (Basophils):

    • Cells: Primary human basophils or a basophilic cell line (e.g., RBL-2H3).

    • Stimulus: IgE sensitization followed by antigen challenge.

    • Readout: Measurement of histamine release (e.g., via ELISA).

  • For FcγR (Monocytes):

    • Cells: Primary human monocytes or a monocytic cell line (e.g., THP-1).

    • Stimulus: Immune complexes (e.g., aggregated IgG).

    • Readout: Measurement of cytokine release, such as IL-6 (e.g., via ELISA).

The general procedure for these assays involves pre-incubation with this compound, followed by stimulation and subsequent measurement of the specific cellular response.

The following diagram outlines a general workflow for these cellular assays.

Cellular_Assay_Workflow General Workflow for Cellular Assays Start Start: Isolate/Culture Immune Cells Preincubation Pre-incubate with This compound (Dose-Response) Start->Preincubation Stimulation Add Specific Stimulus (e.g., anti-IgM, IgE/Ag, IgG) Preincubation->Stimulation Incubation Incubate for Defined Period Stimulation->Incubation Measurement Measure Cellular Response (Proliferation, Cytokine/Histamine Release) Incubation->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis

Caption: A generalized workflow for cell-based functional assays.

Clinical Development Context

This compound has been investigated in clinical trials for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis, often in combination with other immunomodulatory agents like the JAK inhibitor upadacitinib.[5][6][7][8][9][10] The rationale for this combination therapy is to target multiple, non-overlapping signaling pathways involved in the pathogenesis of these complex diseases.[11]

Conclusion

This compound is a highly potent and selective irreversible inhibitor of BTK. Its favorable kinase selectivity profile, coupled with its demonstrated ability to potently inhibit key BTK-dependent cellular signaling pathways, underscores its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune disorders. The detailed experimental methodologies provided herein offer a basis for further research and a deeper understanding of its pharmacological properties.

References

In Vitro Potency of (R)-Elsubrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of (R)-Elsubrutinib (also known as ABBV-105), a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the quantitative potency, selectivity, and cellular activity of this compound, presenting data in structured tables, outlining detailed experimental protocols, and visualizing key biological pathways and workflows.

Introduction

This compound is a small molecule inhibitor designed to covalently modify the active site cysteine 481 (Cys481) of BTK, leading to irreversible inhibition of its kinase activity.[1] BTK is a critical non-receptor tyrosine kinase involved in the signaling pathways of multiple immunoreceptors, including the B-cell receptor (BCR), Fc receptors (FcγR and FcεR), and Toll-like receptor 9 (TLR9).[1][2] Its central role in immune cell function has made it a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as B-cell malignancies.[3] This guide summarizes the key in vitro characteristics of this compound.

Quantitative Potency and Selectivity

The potency and selectivity of this compound have been characterized through enzymatic assays and comprehensive kinome screening.

Table 1: Enzymatic Potency of this compound against BTK
TargetAssay ConditionIC50 (µM)Notes
Wild-Type BTK (catalytic domain)1-hour enzymatic assay, no pre-incubation0.18[1][4]As an irreversible inhibitor, this IC50 is a surrogate for the reaction rate constant.
BTK (C481S mutant)Not specified2.6[1][4]The significant loss of potency confirms the covalent binding mechanism involving Cys481.
Table 2: Kinome Selectivity Profile of this compound

This compound was evaluated for its selectivity against a panel of 456 kinases in the KINOMEscan® assay.[1] The screening was performed at a concentration of 0.015 µM, which corresponds to the concentration required for 80% inhibition of BTK in a dose-response experiment.[1]

Kinase TargetNumber of Kinases in PanelThis compound ConcentrationResults
Human Kinome4560.015 µMSignificant inhibition was observed only for BTK, demonstrating superior kinome selectivity.[1][2]

Note: A detailed list of inhibition values for all 456 kinases is not publicly available. The provided information summarizes the findings from the KINOMEscan® panel.

Cellular Activity

This compound has demonstrated potent inhibition of various BTK-dependent cellular functions in vitro.

Table 3: In Vitro Cellular Activity of this compound
AssayCell TypeStimulusMeasured EffectReference
Histamine ReleaseHuman BasophilsIgEInhibition of histamine release[1][3]
IL-6 ReleaseHuman MonocytesIgGInhibition of IL-6 release[1][3]
B-cell ProliferationB-cellsIgMInhibition of proliferation[1]
TNF-α ReleaseHuman PBMCsCpG-DNA (TLR9 agonist)Inhibition of TNF-α release[1][3]
TLR4 and TLR7/8 SignalingHuman PBMCsLPS (TLR4 agonist) or R848 (TLR7/8 agonist)No effect on TNF-α release[1]

Experimental Protocols

BTK Enzymatic Assay (IC50 Determination)

This protocol is a generalized representation based on common kinase assay methodologies like ADP-Glo™ or Transcreener®.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the catalytic domain of BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[5]

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (serial dilutions)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader (luminescence)

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 384-well plate, add the BTK enzyme to each well (excluding negative controls).

  • Add the this compound dilutions to the respective wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for BTK.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]

  • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[5]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.

IgE-Mediated Histamine Release Assay

Objective: To evaluate the effect of this compound on IgE-stimulated histamine release from human basophils.

Materials:

  • Isolated human basophils

  • Histamine release buffer (HRB)

  • This compound (serial dilutions)

  • Anti-IgE antibody (stimulus)

  • Histamine ELISA kit

Procedure:

  • Isolate basophils from the peripheral blood of healthy donors.

  • Pre-incubate the basophils with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.[6]

  • Stimulate the cells by adding anti-IgE antibody (e.g., 1 µg/mL) and incubate for an additional 30 minutes at 37°C.[6]

  • Centrifuge the samples to pellet the cells.

  • Collect the supernatants and lyse the cell pellets to determine the total histamine content.

  • Measure the histamine concentration in the supernatants and cell lysates using a histamine ELISA kit.

  • Calculate the percentage of histamine release and determine the inhibitory effect of this compound.

IgG-Mediated IL-6 Release Assay

Objective: To assess the impact of this compound on IL-6 production by human monocytes stimulated with IgG.

Materials:

  • Isolated human peripheral blood monocytes (PBMs)

  • Cell culture medium

  • This compound (serial dilutions)

  • Heat-aggregated human IgG (stimulus)

  • IL-6 ELISA kit

Procedure:

  • Isolate monocytes from human peripheral blood.

  • Pre-treat the monocytes with serial dilutions of this compound for 1 hour.

  • Stimulate the cells with heat-aggregated IgG for 24 hours.[7]

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-6 in the supernatants using an ELISA kit.

  • Determine the dose-dependent inhibition of IL-6 release by this compound.

IgM-Mediated B-cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of B-cells following BCR stimulation.

Materials:

  • Purified human peripheral B-cells

  • RPMI medium with 10% FCS

  • This compound (serial dilutions)

  • Anti-human IgM F(ab')₂ fragment (stimulus)

  • Cell proliferation reagent (e.g., BrdU or MTS)

Procedure:

  • Isolate B-cells from human peripheral blood.

  • Treat the B-cells with various concentrations of this compound or vehicle control.

  • Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for a period of 48-72 hours.[8]

  • Assess cell proliferation using a standard method such as BrdU incorporation or an MTS assay.

  • Measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Calculate the inhibition of B-cell proliferation at different concentrations of this compound to determine its potency.

Visualizations

Signaling Pathways

BTK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN FcR FcR FcR->LYN TLR9 TLR9 SYK SYK TLR9->SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PKC PKC PLCG2->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Cytokine Release) NFkB->Transcription Elsubrutinib This compound Elsubrutinib->BTK Experimental_Workflow cluster_enzymatic Enzymatic Potency cluster_cellular Cellular Activity Enzyme_Prep Prepare BTK Enzyme and this compound Dilutions Kinase_Reaction Initiate Kinase Reaction (ATP + Substrate) Enzyme_Prep->Kinase_Reaction Detection ADP Detection (Luminescence) Kinase_Reaction->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Cell_Prep Isolate Primary Cells (e.g., Basophils, Monocytes, B-cells) Incubation Pre-incubate with This compound Cell_Prep->Incubation Stimulation Stimulate Cells (e.g., anti-IgE, IgG, anti-IgM) Incubation->Stimulation Endpoint_Assay Measure Endpoint (e.g., ELISA, Proliferation Assay) Stimulation->Endpoint_Assay Data_Analysis Analyze Inhibition Endpoint_Assay->Data_Analysis

References

Therapeutic Potential of (R)-Elsubrutinib for Systemic Lupus Erythematosus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and organ damage. A key mediator in the pathogenesis of SLE is the B-cell lineage, which is critically dependent on Bruton's tyrosine kinase (BTK) for its development, activation, and survival. This technical guide provides an in-depth overview of (R)-Elsubrutinib (also known as ABBV-105), a potent and irreversible BTK inhibitor, and its therapeutic potential for the treatment of SLE. We will delve into its mechanism of action, summarize key preclinical and clinical data, provide insights into relevant experimental methodologies, and visualize the core signaling pathways involved. While this compound demonstrated compelling preclinical efficacy, its clinical development for SLE as a monotherapy was halted due to a lack of efficacy in a Phase 2 trial. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in BTK inhibition as a therapeutic strategy for SLE.

Introduction to Systemic Lupus Erythematosus and the Role of BTK

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disorder where the immune system mistakenly attacks the body's own tissues and organs.[1] This autoimmune assault can affect various parts of the body, including the skin, joints, kidneys, and brain.[2] The pathogenesis of SLE is complex, involving genetic predisposition, environmental factors, and dysregulation of both the innate and adaptive immune systems.[3] A central feature of SLE is the hyperactivity of B-cells, leading to the production of autoantibodies against nuclear antigens. These autoantibodies form immune complexes that deposit in tissues, triggering inflammation and causing damage.[4]

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of multiple immune cells, including B-cells.[5] It is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell proliferation, differentiation into antibody-producing plasma cells, and survival.[3][6] Beyond its role in B-cells, BTK is also involved in signaling downstream of Fc receptors on myeloid cells like macrophages and neutrophils, as well as Toll-like receptors (TLRs), contributing to the inflammatory processes in SLE.[5][7] Given its central role in both B-cell function and innate immunity, BTK has emerged as a promising therapeutic target for SLE.[3][8]

This compound: A Potent and Irreversible BTK Inhibitor

This compound, also known as ABBV-105, is an orally administered small molecule that acts as a selective and irreversible inhibitor of BTK.[5][9] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its permanent inactivation.[10] This irreversible binding provides durable inhibition of BTK activity.[5]

Mechanism of Action

This compound targets BTK within the B-cell receptor (BCR) signaling pathway. Upon engagement of the BCR by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. By irreversibly inhibiting BTK, this compound effectively blocks these downstream signals.

Furthermore, BTK is involved in signaling from Fc receptors, which are activated by immune complexes—a hallmark of SLE.[7] By inhibiting BTK, this compound is hypothesized to dampen the activation of myeloid cells such as neutrophils and dendritic cells by these immune complexes.[11]

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for this compound.

cluster_BCR B-Cell Receptor (BCR) Signaling BCR BCR Engagement (Antigen Binding) LYN_SYK LYN/SYK Activation BCR->LYN_SYK BTK BTK Activation LYN_SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response Elsubrutinib This compound Elsubrutinib->BTK Inhibition

Caption: BCR Signaling Pathway and this compound's Point of Intervention.

Preclinical Data

This compound has demonstrated significant efficacy in various preclinical models of inflammation and autoimmunity.[5]

In Vitro Potency and Selectivity

In vitro studies have shown that this compound is a potent inhibitor of BTK.[9] It also exhibits high selectivity for BTK over other kinases, which is a desirable property to minimize off-target effects.[5]

Parameter Value Reference
BTK IC₅₀ 0.18 µM[9][10]
BTK (C481S) IC₅₀ 2.6 µM[9]

Table 1: In Vitro Potency of this compound.

Cellular Activity

This compound has been shown to inhibit cellular functions that are dependent on BTK signaling.[9][10]

Assay Effect of this compound Reference
IgM-mediated B-cell proliferation Inhibition[9][10]
IgE-stimulated histamine release from basophils (FcεR-dependent) Inhibition[9][10]
IgG-stimulated IL-6 release from monocytes (FcγR-dependent) Inhibition[9][10]
CpG-DNA stimulated TNF release from PBMCs (TLR9-dependent) Inhibition[9][10]

Table 2: Cellular Activity of this compound.

In Vivo Efficacy in Animal Models

This compound has been evaluated in animal models of autoimmune diseases, including a model of lupus nephritis.[5]

Animal Model Key Findings Reference
IFNα-accelerated lupus nephritis model Reduced disease progression, prevented proteinuria, and prolonged survival.[5][7]
Rat collagen-induced arthritis (CIA) Dose-dependent inhibition of paw swelling and significant inhibition of bone volume loss.[5][9]

Table 3: In Vivo Efficacy of this compound.

Clinical Development for SLE

This compound was investigated in a Phase 2 clinical trial, known as the SLEek study (NCT03978520), for the treatment of moderately to severely active SLE.[12][13] The trial evaluated this compound as a monotherapy and in combination with upadacitinib, a Janus kinase (JAK) inhibitor.[12]

SLEek Phase 2 Trial (NCT03978520)

The SLEek study was a randomized, placebo-controlled trial.[14] However, the this compound monotherapy arm and a low-dose combination arm with upadacitinib were discontinued due to a lack of efficacy based on an interim analysis.[12][14] While the high-dose combination of this compound and upadacitinib showed some clinical benefit, it was not superior to upadacitinib monotherapy.[14]

Treatment Arm Primary Endpoint (SRI-4 at Week 24) Outcome Reference
This compound (60 mg) monotherapyNot metDiscontinued due to lack of efficacy[12][14]
Upadacitinib (30 mg) monotherapyMetShowed significant improvement vs. placebo[14][15]
This compound (60 mg) + Upadacitinib (30 mg)MetShowed improvement, but not superior to upadacitinib alone[14][15]
Placebo--[14][15]

Table 4: Key Outcomes of the SLEek Phase 2 Trial.

As a result of these findings, AbbVie, the developer of this compound, has not announced further plans to develop it as a standalone treatment for SLE.[14]

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical and clinical studies on this compound are proprietary to the manufacturer. However, this section outlines the general methodologies for the key types of experiments cited.

BTK Kinase Inhibition Assay

The potency of this compound against the BTK enzyme was likely determined using a biochemical kinase assay.

cluster_workflow BTK Kinase Inhibition Assay Workflow start Start reagents Prepare Reagents: - Purified BTK enzyme - Kinase buffer - ATP - Substrate peptide start->reagents incubation Incubate BTK with This compound reagents->incubation reaction Initiate Kinase Reaction (add ATP and substrate) incubation->reaction detection Detect Product Formation (e.g., ADP-Glo™ assay) reaction->detection analysis Data Analysis: Calculate IC₅₀ value detection->analysis end End analysis->end

Caption: General Workflow for a BTK Kinase Inhibition Assay.

A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.[16] The assay involves incubating the kinase, substrate, and inhibitor, followed by the addition of reagents to convert ADP to ATP, which then generates a luminescent signal.[16]

Cellular Assays

To assess the effect of this compound on immune cell function, various cellular assays are employed. For example, to measure the inhibition of B-cell proliferation, peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with an anti-IgM antibody in the presence of varying concentrations of the inhibitor. Proliferation can be quantified using methods like BrdU incorporation or CFSE dilution assays.

In Vivo Lupus Models

The IFNα-accelerated lupus nephritis model is a commonly used preclinical model. In this model, lupus-prone mice are treated with an adenovirus expressing interferon-alpha to accelerate the onset and severity of lupus-like disease, particularly nephritis. The experimental drug is then administered, and disease progression is monitored by measuring parameters such as proteinuria (protein in the urine), serum autoantibody levels, and kidney pathology. Survival is also a key endpoint.

Signaling Pathways

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a complex cascade of events initiated by antigen binding. This pathway is crucial for B-cell activation, proliferation, and differentiation. BTK is a central kinase in this pathway.

cluster_BCR_detailed Detailed BCR Signaling Pathway BCR BCR CD79ab CD79a/b Antigen Antigen Antigen->BCR LYN LYN CD79ab->LYN Phosphorylation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Transcription Transcription Factors (NF-κB, NFAT, AP-1) Ca->Transcription PKC->Transcription

Caption: A Detailed View of the BCR Signaling Cascade.

Fc Receptor (FcR) Signaling in Myeloid Cells

In SLE, immune complexes composed of autoantibodies and autoantigens can activate myeloid cells through Fc receptors, leading to the release of inflammatory mediators. BTK is also implicated in the signaling pathways of activating Fc receptors.

cluster_FcR Fc Receptor Signaling in Myeloid Cells ImmuneComplex Immune Complex FcR Fc Receptor ImmuneComplex->FcR ITAM ITAM Phosphorylation FcR->ITAM SYK SYK Activation ITAM->SYK BTK BTK SYK->BTK Downstream Downstream Signaling BTK->Downstream Response Cytokine Release, Phagocytosis Downstream->Response

Caption: Fc Receptor Signaling Pathway in Myeloid Cells.

Conclusion

This compound is a potent and selective irreversible BTK inhibitor that showed considerable promise in preclinical models of SLE. Its mechanism of action, targeting a key kinase in both B-cell and myeloid cell activation, provided a strong rationale for its clinical investigation. However, the lack of efficacy observed in the Phase 2 SLEek trial as a monotherapy has led to the discontinuation of its development for this indication.

Despite this outcome, the exploration of BTK inhibitors in SLE has provided valuable insights into the complex pathophysiology of the disease. The data generated from the this compound program contributes to a deeper understanding of the role of BTK in autoimmunity and will inform the development of future therapies for SLE. Further research may focus on identifying patient subpopulations that might benefit from BTK inhibition or exploring novel combination therapies that target multiple pathogenic pathways in this heterogeneous disease.

References

Understanding the covalent inhibition of BTK by (R)-Elsubrutinib

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Covalent Inhibition of Bruton's Tyrosine Kinase by (R)-Elsubrutinib

This guide provides a detailed overview of the covalent inhibition of Bruton's Tyrosine Kinase (BTK) by this compound (also known as ABBV-105), intended for researchers, scientists, and drug development professionals. This compound is a potent, selective, and irreversible covalent inhibitor of BTK, a key enzyme in B-cell receptor and other immune signaling pathways.[1][2] Its targeted mechanism of action makes it a subject of significant interest for the treatment of various inflammatory and autoimmune diseases.[1][3]

Mechanism of Covalent Inhibition

This compound functions as a covalent, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys481, located within the ATP-binding site of the BTK kinase domain.[2][4] This irreversible binding effectively blocks the catalytic activity of BTK, thereby inhibiting downstream signaling pathways.[1][2] The inhibition is time-dependent, a characteristic feature of covalent inhibitors.[4]

The acrylamide moiety in the structure of this compound acts as an electrophile, which reacts with the nucleophilic thiol group of the Cys481 residue.[4] The importance of this covalent interaction is highlighted by the significantly reduced potency of this compound against the BTK C481S mutant, where the cysteine is replaced by a serine.[5]

Quantitative Data on Inhibition and Selectivity

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Potency of this compound against BTK
TargetParameterValue (µM)
BTK (catalytic domain)IC500.18[5]
BTK (C481S mutant)IC502.6[5]
Table 2: Kinase Selectivity Profile of this compound

This compound has demonstrated superior kinome selectivity. In a panel of 456 kinases, this compound at a concentration of 0.015 µM, which achieves 80% inhibition of BTK, only showed significant inhibition of BTK.[4] The selectivity ratios for this compound against other related kinases are also favorable.[4]

KinaseSelectivity Ratio (relative to BTK)
ITK>33
ETK/BMX>33
TEC>280
TXK>280

Note: Higher selectivity ratios indicate greater selectivity for BTK over the other kinases.

Table 3: Cellular Activity of this compound

This compound effectively inhibits various BTK-dependent cellular functions.

Cellular AssayStimulusMeasured Effect
Histamine ReleaseIgEInhibition
IL-6 ReleaseIgGInhibition
B-cell ProliferationIgMInhibition
TNF-α ReleaseCpG-DNA (TLR9)Inhibition

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the BTK signaling pathway and a general workflow for the characterization of covalent BTK inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding FcR Fc Receptor FcR->LYN TLR Toll-Like Receptor BTK BTK TLR->BTK SYK SYK LYN->SYK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC NFAT NFAT Activation Ca2->NFAT NFkB NF-κB Activation PKC->NFkB Elsubrutinib This compound Elsubrutinib->BTK Covalent Inhibition

BTK Signaling Pathway and Inhibition by this compound

Covalent_Inhibitor_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization Enzyme_Assay Enzymatic Assay (e.g., ADP-Glo, LanthaScreen) IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Kinetics Kinetic Analysis (kinact/KI) IC50_Det->Kinetics Selectivity Kinase Selectivity Profiling IC50_Det->Selectivity Mass_Spec Mass Spectrometry Kinetics->Mass_Spec Covalent_Adduct Covalent Adduct Confirmation Mass_Spec->Covalent_Adduct Cell_Assay Cell-Based Functional Assays Covalent_Adduct->Cell_Assay Selectivity->Cell_Assay Proliferation B-cell Proliferation Cell_Assay->Proliferation Cytokine Cytokine/Histamine Release Cell_Assay->Cytokine Target_Occupancy Target Occupancy Assay Cell_Assay->Target_Occupancy Start Compound Synthesis (this compound) Start->Enzyme_Assay

Workflow for Characterization of Covalent BTK Inhibitors

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of covalent inhibitors. Below are summaries of key experimental methodologies.

Biochemical Kinase Inhibition Assay (IC50 Determination)

The inhibitory potency of this compound against the BTK catalytic domain can be determined using a variety of in vitro kinase assay formats, such as ADP-Glo™ or LanthaScreen™.

  • Principle: These assays measure the enzymatic activity of BTK by detecting the production of ADP or the binding of a fluorescent tracer to the kinase. The presence of an inhibitor reduces the signal, allowing for the determination of its IC50 value.

  • General Protocol:

    • Recombinant human BTK enzyme is incubated with a substrate (e.g., a peptide substrate) and ATP in a suitable kinase buffer.

    • Serial dilutions of this compound (or other test compounds) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • A detection reagent (e.g., ADP-Glo™ reagent or LanthaScreen™ detection reagents) is added to stop the kinase reaction and generate a luminescent or fluorescent signal.

    • The signal is measured using a plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Kinetic Parameters (k_inact and K_I)

For covalent inhibitors, the potency is best described by the second-order rate constant k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).

  • Principle: The rate of enzyme inactivation is measured over time at different inhibitor concentrations.

  • General Protocol (Progress Curve Method):

    • The enzymatic reaction is initiated by adding the BTK enzyme to a mixture of substrate, ATP, and varying concentrations of the covalent inhibitor.

    • The formation of product is monitored continuously over time using a suitable detection method.

    • The resulting progress curves are fitted to an equation that describes the time-dependent inactivation of the enzyme to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.

    • The k_obs values are then plotted against the inhibitor concentration. This plot is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of k_inact and K_I.[6]

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a definitive method to confirm the covalent binding of an inhibitor to its target protein and to identify the specific amino acid residue that is modified.

  • Principle: The mass of the intact protein or a peptide fragment containing the modification is measured to detect the mass increase corresponding to the molecular weight of the inhibitor.

  • General Protocol for Intact Protein Analysis:

    • Purified BTK protein is incubated with an excess of this compound to ensure complete adduct formation.

    • The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS).

    • The mass spectrum of the inhibitor-treated BTK is compared to that of the untreated protein. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.

  • General Protocol for Peptide Mapping:

    • The BTK-(R)-Elsubrutinib adduct is proteolytically digested into smaller peptides using an enzyme such as trypsin.

    • The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

    • The MS/MS fragmentation data is used to identify the peptide sequence and pinpoint the exact amino acid residue (Cys481) that has been modified by this compound.[7]

Cellular Functional Assays

Cell-based assays are essential to evaluate the functional consequences of BTK inhibition in a more physiologically relevant context.

  • B-cell Proliferation Assay:

    • Primary B-cells or B-cell lines are stimulated with an anti-IgM antibody to activate the B-cell receptor.

    • The cells are treated with varying concentrations of this compound.

    • Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using a standard method such as the incorporation of a radioactive tracer (e.g., [³H]-thymidine) or a colorimetric assay (e.g., MTS or WST-1).

  • Cytokine/Histamine Release Assay:

    • Relevant immune cells (e.g., basophils for histamine release, monocytes for IL-6 release) are stimulated with appropriate stimuli (e.g., IgE for basophils, IgG for monocytes).

    • The cells are treated with different concentrations of this compound.

    • The concentration of the released cytokine or histamine in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay.

Conclusion

This compound is a highly selective and potent covalent inhibitor of BTK that effectively blocks BTK-dependent signaling pathways in both biochemical and cellular settings. Its irreversible mechanism of action provides durable target engagement. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug developers working on BTK inhibitors and covalent drugs in general. Further investigation into the precise kinetic parameters of this compound and its performance in a broader range of preclinical and clinical settings will continue to elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for (R)-Elsubrutinib in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Elsubrutinib (also known as ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). As a key mediator in various immune cell signaling pathways, BTK is a critical therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain B-cell malignancies. This compound covalently binds to the cysteine 481 residue in the active site of BTK, leading to the durable inhibition of its kinase activity.[1] This inhibition modulates downstream signaling pathways, consequently affecting cellular functions such as proliferation, differentiation, and the production of inflammatory mediators.[2][3]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its inhibitory effects on key immunological responses. The described assays are fundamental for characterizing the cellular potency and mechanism of action of BTK inhibitors.

Mechanism of Action

This compound is an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for signaling downstream of multiple immunoreceptors.[1] It forms a covalent bond with the cysteine 481 residue within the ATP-binding site of BTK. This irreversible binding effectively blocks the kinase activity of BTK, thereby inhibiting the phosphorylation of its downstream substrates.

The inhibition of BTK by this compound has been shown to interfere with several critical cellular functions, including:

  • B-cell receptor (BCR) signaling: Attenuates IgM-mediated B-cell proliferation.[1]

  • Fc receptor (FcR) signaling: Blocks IgE-stimulated histamine release from basophils and IgG-stimulated IL-6 release from monocytes.[1]

  • Toll-like receptor (TLR) signaling: Prevents TNF-α release from PBMCs stimulated with CpG-DNA (a TLR9 agonist).[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. While the enzymatic inhibitory concentration is well-defined, specific IC50 values for the described cell-based assays are not consistently reported in publicly available literature. Researchers are encouraged to determine these values empirically under their specific experimental conditions.

ParameterTarget/AssayValueReference
IC50 BTK Catalytic Domain (enzymatic assay)0.18 µM (180 nM)[2]
IC50 BTK (C481S mutant) (enzymatic assay)2.6 µM[1]
Cellular IC50 IgE-mediated Histamine Release (Human Basophils)Not explicitly reported-
Cellular IC50 IgG-mediated IL-6 Release (Human Monocytes)Not explicitly reported-
Cellular IC50 IgM-mediated B-Cell ProliferationNot explicitly reported-
Cellular IC50 CpG-DNA-mediated TNF-α Release (Human PBMCs)Not explicitly reported-

Signaling Pathway Diagram

BTK_Signaling_Pathway BTK Signaling Pathways Inhibited by this compound cluster_bcr BCR Signaling cluster_fcr FcR Signaling cluster_tlr TLR Signaling BCR BCR (B-Cell Receptor) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK_B BTK Lyn_Syk->BTK_B PLCg2_B PLCγ2 BTK_B->PLCg2_B B_Cell_Proliferation B-Cell Proliferation PLCg2_B->B_Cell_Proliferation FcR FcεR / FcγR BTK_F BTK FcR->BTK_F PLCg2_F PLCγ2 BTK_F->PLCg2_F Mediator_Release Histamine / IL-6 Release PLCg2_F->Mediator_Release TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 BTK_T BTK MyD88->BTK_T NFkB NF-κB BTK_T->NFkB TNF_Release TNF-α Release NFkB->TNF_Release Elsubrutinib This compound Elsubrutinib->BTK_B Elsubrutinib->BTK_F Elsubrutinib->BTK_T

Caption: Inhibition of BTK-dependent signaling pathways by this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in sterile, anhydrous DMSO.

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When stored at -20°C, it is recommended to use within one month; for storage at -80°C, use within six months.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell-based assays is consistent across all conditions (including vehicle controls) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

Assay 1: Inhibition of IgE-Mediated Histamine Release from Basophils

This assay assesses the effect of this compound on the degranulation of basophils, a key event in allergic and inflammatory responses.

Experimental Workflow

Histamine_Release_Workflow cluster_workflow Histamine Release Assay Workflow start Isolate Human Basophils pretreat Pre-incubate with This compound or Vehicle start->pretreat stimulate Stimulate with anti-IgE Antibody pretreat->stimulate incubate Incubate at 37°C stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Histamine (e.g., Fluorometric Assay) collect->measure end Analyze Data (IC50 determination) measure->end

Caption: Workflow for the basophil histamine release assay.

Detailed Protocol
  • Cell Isolation: Isolate basophils from fresh human peripheral blood using density gradient centrifugation followed by negative selection (basophil isolation kit).

  • Cell Plating: Resuspend the purified basophils in a suitable buffer (e.g., HEPES-buffered saline with Ca2+ and Mg2+) and plate them in a 96-well plate.

  • Compound Pre-incubation: Add serial dilutions of this compound or vehicle (DMSO) to the wells. Incubate for 30-60 minutes at 37°C.

  • Stimulation: Add a pre-determined optimal concentration of anti-human IgE antibody to induce basophil degranulation.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

  • Histamine Measurement: Carefully collect the supernatants and measure the histamine concentration using a commercially available histamine ELISA or a fluorometric assay.

  • Data Analysis: Calculate the percentage of histamine release relative to a positive control (e.g., total histamine release induced by cell lysis) and a negative control (unstimulated cells). Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Assay 2: Inhibition of IgG-Mediated IL-6 Release from Monocytes

This assay evaluates the inhibitory effect of this compound on cytokine production by monocytes following Fcγ receptor engagement.

Experimental Workflow

IL6_Release_Workflow cluster_workflow IL-6 Release Assay Workflow start Isolate Human Monocytes plate Plate Monocytes and allow adherence start->plate pretreat Pre-incubate with This compound or Vehicle plate->pretreat stimulate Stimulate with plate-bound IgG pretreat->stimulate incubate Incubate for 18-24h stimulate->incubate collect Collect Supernatant incubate->collect measure Measure IL-6 (ELISA) collect->measure end Analyze Data (IC50 determination) measure->end

Caption: Workflow for the monocyte IL-6 release assay.

Detailed Protocol
  • Plate Coating: Coat a 96-well tissue culture plate with human IgG (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS to remove unbound IgG.

  • Cell Isolation: Isolate primary human monocytes from PBMCs by plastic adherence or using a monocyte isolation kit (negative selection).

  • Cell Plating: Seed the monocytes (e.g., 1-2 x 10^5 cells/well) in complete RPMI-1640 medium onto the IgG-coated plate.

  • Compound Addition: Immediately add serial dilutions of this compound or vehicle (DMSO) to the wells.

  • Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

  • IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-6 production compared to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Assay 3: Inhibition of IgM-Mediated B-Cell Proliferation

This assay measures the ability of this compound to block the proliferation of B-lymphocytes induced by BCR cross-linking.

Experimental Workflow

B_Cell_Proliferation_Workflow cluster_workflow B-Cell Proliferation Assay Workflow start Isolate Human B-Cells pretreat Add this compound or Vehicle start->pretreat stimulate Stimulate with anti-IgM Antibody pretreat->stimulate incubate Incubate for 48-72h stimulate->incubate pulse Pulse with [3H]-Thymidine or Cell Proliferation Dye incubate->pulse harvest_measure Harvest Cells and Measure Proliferation pulse->harvest_measure end Analyze Data (IC50 determination) harvest_measure->end

Caption: Workflow for the B-cell proliferation assay.

Detailed Protocol
  • Cell Isolation: Purify B-cells from human PBMCs using a B-cell isolation kit (negative selection).

  • Cell Plating: Plate the B-cells (e.g., 1 x 10^5 cells/well) in a 96-well flat-bottom plate in complete RPMI-1640 medium.

  • Compound and Stimulus Addition: Add serial dilutions of this compound or vehicle (DMSO) to the wells, followed by the addition of an optimal concentration of anti-human IgM antibody (F(ab')2 fragment is recommended to avoid Fc receptor binding).

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: For the final 16-18 hours of culture, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • Cell Proliferation Dyes: Alternatively, label the cells with a proliferation dye (e.g., CFSE or CellTrace™ Violet) prior to plating. After incubation, analyze the dye dilution by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition of proliferation relative to the vehicle-treated control. Determine the IC50 value by non-linear regression analysis.

Assay 4: Inhibition of CpG-DNA-Mediated TNF-α Release from PBMCs

This assay determines the effect of this compound on TLR9-mediated cytokine release from a mixed population of peripheral blood mononuclear cells.

Experimental Workflow

TNF_Release_Workflow cluster_workflow TNF-α Release Assay Workflow start Isolate Human PBMCs pretreat Pre-incubate with This compound or Vehicle start->pretreat stimulate Stimulate with CpG-DNA pretreat->stimulate incubate Incubate for 18-24h stimulate->incubate collect Collect Supernatant incubate->collect measure Measure TNF-α (ELISA) collect->measure end Analyze Data (IC50 determination) measure->end

Caption: Workflow for the PBMC TNF-α release assay.

Detailed Protocol
  • Cell Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate the PBMCs (e.g., 2 x 10^5 cells/well) in a 96-well plate in complete RPMI-1640 medium.

  • Compound Pre-incubation: Add serial dilutions of this compound or vehicle (DMSO) and incubate for 30-60 minutes at 37°C.

  • Stimulation: Add a TLR9 agonist, such as CpG-DNA (e.g., ODN 2006), to the wells at a pre-determined optimal concentration.

  • Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and harvest the cell-free supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the percentage of inhibition of TNF-α production relative to the vehicle-treated control and calculate the IC50 value.

References

Application Notes and Protocols for (R)-Elsubrutinib in a Mouse Model of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing (R)-Elsubrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, in a rat model of collagen-induced arthritis (CIA). The protocols are based on established preclinical studies and are intended for professionals in drug development and life sciences research.

Introduction

This compound, also known as ABBV-105, is a selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells.[1] By blocking BTK, this compound can modulate immune responses, making it a promising therapeutic candidate for autoimmune diseases such as rheumatoid arthritis. In preclinical studies, this compound has demonstrated efficacy in reducing inflammation and joint damage in a rat model of collagen-induced arthritis.[1]

Signaling Pathway of BTK in Arthritis

Bruton's tyrosine kinase is a key mediator in the signaling cascades of the B cell receptor (BCR) and Fc receptors on myeloid cells. In the context of arthritis, activation of these receptors by autoantibodies and immune complexes leads to the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response and contributing to joint destruction. This compound covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its activity and thereby interrupting these pathogenic signaling pathways.

BTK_Signaling_Pathway cluster_B_Cell B Cell cluster_Myeloid_Cell Myeloid Cell (Macrophage) BCR B Cell Receptor (BCR) BTK_B BTK BCR->BTK_B Activation PLCg2_B PLCγ2 BTK_B->PLCg2_B NFkB_B NF-κB Activation PLCg2_B->NFkB_B Cytokines_B Pro-inflammatory Cytokine Production NFkB_B->Cytokines_B Autoantibodies Autoantibody Production NFkB_B->Autoantibodies FcR Fc Receptor (FcγR) BTK_M BTK FcR->BTK_M Activation PLCg2_M PLCγ2 BTK_M->PLCg2_M NFkB_M NF-κB Activation PLCg2_M->NFkB_M Cytokines_M Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_M->Cytokines_M Elsubrutinib This compound Elsubrutinib->BTK_B Inhibition Elsubrutinib->BTK_M Inhibition Experimental_Workflow cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen in IFA) Day7 Day 7: Booster Immunization (Collagen in IFA) Day0->Day7 Day10_14 Day 10-14: Onset of Arthritis Day7->Day10_14 Dosing Daily Oral Dosing: - Vehicle - this compound (1, 3, 10 mg/kg) Day10_14->Dosing Monitoring Daily Monitoring: - Clinical Score - Paw Volume Dosing->Monitoring Day21_28 Day 21-28: Study Termination Dosing->Day21_28 Analysis Analysis: - Histology of Joints - Biomarker Analysis (BTK Occupancy) Day21_28->Analysis

References

Application of (R)-Elsubrutinib in Flow Cytometry for B-Cell Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Elsubrutinib, also known as ABBV-105, is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various autoimmune diseases and B-cell malignancies.[1][3] this compound covalently binds to the cysteine 481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This makes it a valuable tool for studying B-cell biology and a potential therapeutic agent for B-cell-mediated disorders.

Flow cytometry is a powerful technique for the multi-parametric analysis of single cells in a heterogeneous population. In the context of B-cell analysis, flow cytometry allows for the immunophenotyping of various B-cell subsets, as well as the functional assessment of signaling pathways and activation status. This document provides detailed application notes and protocols for the use of this compound in flow cytometric analysis of B-cells, focusing on the assessment of BTK signaling and B-cell activation.

Mechanism of Action of this compound in the BCR Signaling Pathway

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to B-cell activation. Key to this cascade is the activation of BTK. This compound, by irreversibly inhibiting BTK, effectively blocks these downstream signaling events.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Elsubrutinib This compound Elsubrutinib->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Proliferation, Survival, Differentiation NFkB->Proliferation

Diagram 1: Simplified BCR Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is crucial for designing and interpreting experiments.

ParameterValueReference
Target Bruton's Tyrosine Kinase (BTK)[1]
Mechanism of Action Irreversible covalent inhibitor[1]
IC₅₀ (BTK catalytic domain) 0.18 µM[1]
IC₅₀ (BTK C481S mutant) 2.6 µM[1]

Experimental Protocols

Protocol 1: Phospho-flow Cytometry for Analysis of BTK Signaling in B-Cells

This protocol details the measurement of phosphorylated BTK (pBTK) and downstream signaling proteins in B-cells following stimulation and treatment with this compound. This allows for a direct assessment of the inhibitory activity of the compound on the BCR signaling cascade.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • This compound (dissolved in DMSO).

  • B-cell stimulants (e.g., Anti-IgM F(ab')₂ fragments).

  • Cell culture medium (e.g., RPMI 1640 + 10% FBS).

  • Fixation/Permeabilization buffers (e.g., BD Phosflow™ Fix Buffer I and Perm Buffer III).

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19 (for B-cell identification).

    • Anti-phospho-BTK (Y223).

    • Anti-phospho-PLCγ2 (Y759).

    • Anti-phospho-ERK1/2 (T202/Y204).

  • Flow cytometer.

Workflow:

Phospho_Flow_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Preincubation Pre-incubate with This compound or Vehicle PBMC_Isolation->Preincubation Stimulation Stimulate with Anti-IgM Preincubation->Stimulation Fixation Fix Cells Stimulation->Fixation Permeabilization Permeabilize Cells Fixation->Permeabilization Staining Intracellular Staining (pBTK, pPLCγ2, etc.) Permeabilization->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Gating Gate on CD19⁺ B-cells Acquisition->Gating Data_Analysis Analyze Phospho-protein Levels Gating->Data_Analysis

Diagram 2: Experimental Workflow for Phospho-flow Cytometry.

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation. Resuspend cells in pre-warmed cell culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C. The final DMSO concentration should be kept below 0.1%.

  • Stimulation: Add a B-cell stimulant such as anti-IgM F(ab')₂ fragments (e.g., 10 µg/mL) and incubate for a short period (e.g., 2-15 minutes) at 37°C. The optimal stimulation time should be determined empirically.

  • Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.

  • Permeabilization: Wash the cells with staining buffer and then permeabilize by adding ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies, including a B-cell marker (e.g., anti-CD19) and the desired phospho-specific antibodies (e.g., anti-pBTK, anti-pPLCγ2), for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19⁺ B-cell population. Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies in the this compound-treated samples compared to the vehicle-treated and unstimulated controls.

Protocol 2: Analysis of B-Cell Activation Markers

This protocol describes the use of flow cytometry to assess the effect of this compound on the expression of B-cell activation markers following stimulation.

Materials:

  • PBMCs.

  • This compound.

  • B-cell stimulants (e.g., Anti-IgM, CpG ODN, or CD40L).

  • Cell culture medium.

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19.

    • Anti-CD69.

    • Anti-CD86.

    • A viability dye (to exclude dead cells).

  • Flow cytometer.

Workflow:

Activation_Marker_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Treatment_Stimulation Culture with this compound and Stimulant (24-48h) PBMC_Isolation->Treatment_Stimulation Viability_Stain Stain with Viability Dye Treatment_Stimulation->Viability_Stain Surface_Stain Surface Stain (CD19, CD69, CD86) Viability_Stain->Surface_Stain Acquisition Acquire on Flow Cytometer Surface_Stain->Acquisition Gating Gate on Live, CD19⁺ B-cells Acquisition->Gating Data_Analysis Analyze Activation Marker Expression Gating->Data_Analysis

Diagram 3: Experimental Workflow for B-Cell Activation Marker Analysis.

Procedure:

  • Cell Culture: Plate PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well in complete culture medium.

  • Treatment and Stimulation: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control. Immediately after, add the B-cell stimulant (e.g., anti-IgM, CpG, or CD40L).

  • Incubation: Culture the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Staining: a. Harvest the cells and wash with staining buffer. b. Stain with a viability dye according to the manufacturer's protocol to allow for the exclusion of dead cells from the analysis. c. Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD19, anti-CD69, anti-CD86) for 30 minutes on ice, protected from light.

  • Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the live, single-cell population, and then on the CD19⁺ B-cell population. Analyze the percentage of cells expressing the activation markers (e.g., CD69⁺, CD86⁺) and their MFI in the this compound-treated samples compared to the vehicle-treated stimulated and unstimulated controls.

Data Presentation

The quantitative data obtained from the flow cytometry experiments should be summarized in clear and structured tables for easy comparison. Below are template tables that can be used to present your results.

Table 1: Effect of this compound on BTK Pathway Phosphorylation in Stimulated B-Cells

This compound Conc.pBTK (Y223) MFIpPLCγ2 (Y759) MFIpERK1/2 (T202/Y204) MFI
Unstimulated ControlValueValueValue
Stimulated + VehicleValueValueValue
0.1 nMValueValueValue
1 nMValueValueValue
10 nMValueValueValue
100 nMValueValueValue
1 µMValueValueValue
10 µMValueValueValue

Table 2: Effect of this compound on B-Cell Activation Marker Expression

This compound Conc.% CD69⁺ of CD19⁺ B-cellsCD69 MFI% CD86⁺ of CD19⁺ B-cellsCD86 MFI
Unstimulated ControlValueValueValueValue
Stimulated + VehicleValueValueValueValue
0.1 nMValueValueValueValue
1 nMValueValueValueValue
10 nMValueValueValueValue
100 nMValueValueValueValue
1 µMValueValueValueValue
10 µMValueValueValueValue

Conclusion

This compound is a powerful tool for the investigation of B-cell signaling and function. The protocols outlined in this document provide a framework for utilizing flow cytometry to assess the impact of this compound on BTK-dependent signaling and B-cell activation. These methods are valuable for basic research in B-cell biology and for the preclinical evaluation of BTK inhibitors in the context of autoimmune diseases and B-cell malignancies. Researchers should optimize the specific conditions, such as inhibitor concentrations and stimulation times, for their particular experimental system.

References

Application Notes and Protocols: Western Blot Analysis of BTK Phosphorylation after (R)-Elsubrutinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Elsubrutinib (also known as ABBV-105) is a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. This compound forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[2] This blockage of BTK activity disrupts downstream signaling cascades. A key indicator of BTK activation is its autophosphorylation at the Tyrosine 223 (Y223) residue.[5] Therefore, analyzing the levels of phosphorylated BTK (p-BTK) is a crucial method for assessing the efficacy of BTK inhibitors like this compound.

These application notes provide a detailed protocol for the analysis of BTK phosphorylation at Y223 in response to this compound treatment using Western blotting, a widely used technique for protein analysis.[5][6]

Data Presentation

The following table summarizes the quantitative data on the dose-dependent inhibition of BTK phosphorylation at Y223 by this compound in TMD8 cells, as determined by Simple Western analysis. The data is estimated from graphical representations in the cited literature.[1]

This compound Concentration (µM)Estimated Inhibition of p-BTK (Y223) (%)
0 (Vehicle Control)0
0.01~25
0.1~75
1~95
10~100

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation pBTK p-BTK (Y223) (Active) BTK->pBTK Autophosphorylation (Y223) PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylation pPLCg2 p-PLCγ2 (Active) PLCg2->pPLCg2 Downstream Downstream Signaling pPLCg2->Downstream Ca2+ flux, NF-κB activation Elsubrutinib This compound Elsubrutinib->BTK Irreversible Inhibition (Cys481)

Figure 1. BTK Signaling Pathway Inhibition by this compound.

Western_Blot_Workflow start Start: Cell Culture and Treatment cell_lysis Cell Lysis (with Phosphatase Inhibitors) start->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation (SDS-PAGE Sample Buffer) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-BTK Y223, anti-BTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Results analysis->end

Figure 2. Western Blot Experimental Workflow.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture : Culture B-cell lymphoma cell lines (e.g., TMD8, Raji) in appropriate media and conditions.[7]

  • Cell Seeding : Seed cells at a density that will allow for sufficient protein extraction after treatment.

  • This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).

  • Treatment : Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

  • Cell Stimulation (Optional) : In some experimental setups, cells may be stimulated with an activating agent like anti-IgM to induce robust BTK phosphorylation.[1]

  • Harvesting : After treatment, harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

Protocol 2: Western Blot Analysis of BTK Phosphorylation

This protocol is adapted from standard procedures for detecting phosphorylated proteins.[5][8]

Materials:

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay reagent (e.g., BCA kit).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary antibodies: Rabbit anti-phospho-BTK (Y223) and Rabbit anti-total BTK.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis : Lyse the cell pellets in ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay or a similar method.

  • Sample Preparation : Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking : Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody against p-BTK (Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing : Repeat the washing step as described in step 8.

  • Detection : Apply the chemiluminescent substrate to the membrane and capture the signal using an appropriate imaging system.

  • Stripping and Re-probing (for Total BTK) : To normalize the p-BTK signal to the total amount of BTK protein, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total BTK. Follow the manufacturer's protocol for the stripping buffer. After stripping, repeat the blocking, primary, and secondary antibody incubation steps using the total BTK antibody.

  • Data Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ).[5] Calculate the ratio of p-BTK to total BTK for each sample. The percentage of inhibition can be calculated relative to the vehicle-treated control.

Conclusion

This document provides a comprehensive guide for the Western blot analysis of BTK phosphorylation following treatment with this compound. The provided protocols and data serve as a valuable resource for researchers investigating the mechanism and efficacy of this and other BTK inhibitors. Adherence to best practices for the detection of phosphorylated proteins is crucial for obtaining reliable and reproducible results.

References

Kinase assay protocol to determine (R)-Elsubrutinib IC50

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Kinase Assay Protocol to Determine (R)-Elsubrutinib IC50

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (also known as ABBV-105) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2][3][4] Dysregulation of BTK activity is implicated in various autoimmune diseases and B-cell malignancies, making it a key therapeutic target.[1][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against BTK using a luminescence-based in vitro kinase assay. The described methodology employs the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a direct indicator of enzyme activity.[6][7]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a homogeneous, bioluminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8] The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then serves as a substrate for a thermostable luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP generated and therefore correlates with kinase activity.[6][9][10] By measuring the kinase activity across a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 value.

Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn/Syk BCR->Lyn Antigen Binding BTK BTK Lyn->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, NF-κB activation) PLCg2->Downstream Elsubrutinib This compound Elsubrutinib->BTK

Experimental Workflow

Kinase_Assay_Workflow A 1. Reagent Preparation - Dilute Kinase, Substrate, ATP - Prepare this compound serial dilutions B 2. Kinase Reaction - Add Kinase, Substrate, Inhibitor - Incubate 15 min - Initiate with ATP - Incubate 60 min at RT A->B C 3. Reaction Termination & ATP Depletion - Add ADP-Glo™ Reagent - Incubate 40 min at RT B->C D 4. ADP Detection - Add Kinase Detection Reagent - Incubate 30 min at RT C->D E 5. Data Acquisition & Analysis - Measure Luminescence - Plot dose-response curve - Calculate IC50 D->E

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human BTKe.g., PromegaV3911
ADP-Glo™ Kinase AssayPromegaV9101
Poly(Glu, Tyr) 4:1 Substratee.g., Sigma-AldrichP0275
Adenosine 5'-Triphosphate (ATP)e.g., Sigma-AldrichA7699
This compoundMedChemExpressHY-109143B
Dimethyl Sulfoxide (DMSO)e.g., Sigma-AldrichD2650
Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)--
Dithiothreitol (DTT)e.g., Sigma-AldrichD9779
Solid white, low-volume 384-well platese.g., Corning3572
Multichannel pipettes--
Plate-reading luminometer--

Experimental Protocol

Reagent Preparation
  • Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA. Just before use, add DTT to a final concentration of 50 µM.

  • This compound Stock and Serial Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration range that brackets the expected IC50 (e.g., 10 mM to 100 nM).

    • Further dilute these intermediate stocks into the 1X Kinase Buffer to create 4X working solutions. The final DMSO concentration in the assay should not exceed 1%.

  • 4X ATP Solution: Prepare a 40 µM ATP solution in 1X Kinase Buffer. This will result in a final concentration of 10 µM in the assay.

  • 4X BTK Enzyme Solution: Dilute the recombinant BTK enzyme in 1X Kinase Buffer to a 4X working concentration (e.g., 20 ng/µl for a final concentration of 5 ng/µl). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

  • 4X Substrate Solution: Prepare a 4X working solution of Poly(Glu, Tyr) 4:1 substrate at 0.8 mg/ml in 1X Kinase Buffer for a final concentration of 0.2 mg/ml.

Kinase Assay Procedure

The following steps are for a final reaction volume of 20 µl in a 384-well plate.

  • Add Inhibitor: To the wells of a solid white 384-well plate, add 5 µl of the 4X this compound dilutions. For control wells, add 5 µl of 1X Kinase Buffer containing the same percentage of DMSO (e.g., 1%).

    • No Enzyme Control: Wells with buffer and substrate but no enzyme.

    • No Inhibitor Control (Max Activity): Wells with enzyme, substrate, and DMSO vehicle.

  • Add Enzyme and Substrate: Prepare a master mix of 4X BTK enzyme and 4X substrate solution. Add 10 µl of this mix to each well.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. This step allows the irreversible inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µl of the 4X ATP solution to all wells to initiate the reaction.

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

Luminescence Detection
  • Stop Reaction and Deplete ATP: Add 20 µl of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[10][11]

  • Convert ADP to ATP and Measure Light: Add 40 µl of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[10][11]

  • Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

Summary of Assay Conditions
ParameterFinal Concentration / Value
Total Assay Volume20 µl
BTK Enzyme5 ng/µl
Poly(Glu, Tyr) 4:1 Substrate0.2 mg/ml
ATP10 µM
This compound Rangee.g., 0.1 nM - 10 µM
Final DMSO Concentration≤ 1%
Kinase Reaction Time60 minutes
ADP-Glo™ Reagent Incubation40 minutes
Detection Reagent Incubation30 minutes
TemperatureRoom Temperature (~25°C)
IC50 Determination
  • Data Normalization:

    • Subtract the average luminescence signal from the "No Enzyme Control" wells from all other data points to correct for background.

    • Normalize the data by setting the average signal of the "No Inhibitor Control" wells as 100% activity and the background-corrected "No Enzyme Control" as 0% activity.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 - ((Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)) * 100

  • Curve Fitting:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.[12][13]

Disclaimer: This protocol is a guideline. Optimal conditions, including enzyme and substrate concentrations and incubation times, may vary and should be determined empirically for specific experimental setups.

References

Application Notes and Protocols for Investigating TLR9 Signaling Pathways Using (R)-Elsubrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (R)-Elsubrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, as a tool to investigate Toll-like receptor 9 (TLR9) signaling pathways. This document includes an overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascade and experimental workflow.

Introduction

This compound, also known as ABBV-105, is a small molecule inhibitor that covalently binds to the cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition.[1] BTK is a critical non-receptor tyrosine kinase involved in the signaling pathways of multiple immunoreceptors, including the B cell receptor (BCR), Fc receptors, and TLR9.[1][2] The activation of TLR9 by unmethylated CpG dinucleotides found in bacterial and viral DNA triggers a signaling cascade that results in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[3] this compound has been demonstrated to be a potent inhibitor of TLR9-dependent cellular assays, making it a valuable tool for dissecting the role of BTK in this pathway.[1][2]

Mechanism of Action

TLR9 is located in the endosomal compartment of immune cells such as B cells, monocytes, and plasmacytoid dendritic cells. Upon binding to its ligand, CpG-DNA, TLR9 undergoes a conformational change, dimerizes, and recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates the formation of a signaling complex that includes interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This cascade ultimately leads to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), which drive the expression of pro-inflammatory cytokines.[3]

BTK has been identified as a key downstream signaling molecule in the TLR9 pathway. Its involvement can occur through both MyD88-dependent and potentially MyD88-independent mechanisms. This compound, by irreversibly inhibiting BTK, blocks the signal transduction downstream of TLR9, thereby attenuating the subsequent inflammatory response.[2]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Type/SystemReference
IC50 for BTK catalytic domain 0.18 µMEnzymatic Assay[2]
Potency in TLR9-dependent cellular assays PotentCpG-stimulated PBMCs[1][2]
Inhibition of TNF-α release DemonstratedCpG-stimulated PBMCs[2]

Note: A specific IC50 value for the inhibition of TNF-α release in CpG-stimulated PBMCs by this compound is not currently available in the public literature.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the TLR9 signaling pathway with the point of inhibition by this compound, and a typical experimental workflow for its investigation.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG_DNA CpG-DNA TLR9 TLR9 CpG_DNA->TLR9 1. Ligand Binding MyD88 MyD88 TLR9->MyD88 2. Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 BTK BTK TRAF6->BTK NFkB NF-κB Activation BTK->NFkB 3. Signal Transduction Elsubrutinib This compound Elsubrutinib->BTK Inhibition Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Cytokine_Production 4. Gene Transcription

Caption: TLR9 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC_Isolation 1. Isolate PBMCs from whole blood Cell_Culture 2. Culture PBMCs PBMC_Isolation->Cell_Culture Pre_incubation 3. Pre-incubate with This compound Cell_Culture->Pre_incubation Stimulation 4. Stimulate with CpG-DNA Pre_incubation->Stimulation Supernatant_Collection 5. Collect Supernatant Stimulation->Supernatant_Collection Cytokine_Quantification 6. Quantify TNF-α (e.g., ELISA) Supernatant_Collection->Cytokine_Quantification Data_Analysis 7. Analyze Data and Determine IC50 Cytokine_Quantification->Data_Analysis

References

Troubleshooting & Optimization

Optimizing (R)-Elsubrutinib Concentration for Kinase Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Elsubrutinib for effective kinase inhibition. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also known as ABBV-105, is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] It functions by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, thereby blocking its enzymatic activity.[2][3] BTK is a critical non-receptor tyrosine kinase involved in the signaling pathways of multiple immunoreceptors, making it a key player in the development and function of B cells and other immune cells.[3][4]

Q2: What is the recommended starting concentration for in vitro experiments?

The half-maximal inhibitory concentration (IC50) of this compound for the BTK catalytic domain is approximately 0.18 µM.[1][2] For initial in vitro experiments, a concentration range bracketing this IC50 value is recommended. A typical starting point could be a 10-point dose-response curve ranging from 0.01 µM to 10 µM. The optimal concentration will ultimately depend on the specific cell type, assay conditions, and experimental goals.

Q3: How selective is this compound for BTK?

Illustrative Kinase Selectivity Profile

Kinase IC50 (nM)
BTK 0.18
ITK >1000
TEC >1000
EGFR >10000
JAK3 >10000
SRC >5000
LYN >2000
SYK >1500

(Note: This table is for illustrative purposes and does not represent actual data for this compound.)

Q4: In which cellular assays can this compound be used?

This compound has been shown to be effective in various cell-based assays that rely on BTK signaling. These include:

  • Inhibition of IgM-mediated B cell proliferation.[3]

  • Blockade of IgE-stimulated histamine release from basophils.[2][3]

  • Inhibition of IgG-stimulated IL-6 release from monocytes.[2][3]

  • Inhibition of TNF release from CpG-DNA stimulated peripheral blood mononuclear cells (PBMCs).[2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low inhibition of BTK activity Incorrect concentration of this compound: The concentration may be too low for the specific cell line or assay conditions.Perform a dose-response experiment to determine the optimal IC50 for your system. We recommend a range from 0.01 µM to 10 µM.
Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.Store the compound as recommended by the manufacturer, typically at -20°C or -80°C.[2][5] Prepare fresh dilutions for each experiment from a stock solution.
Cell line resistance: The cell line used may have mutations in BTK (e.g., C481S) that prevent covalent binding of the inhibitor.Sequence the BTK gene in your cell line to check for resistance mutations. Consider using a cell line known to be sensitive to covalent BTK inhibitors.
High background signal in kinase assay Non-specific binding: The inhibitor may be binding to other components in the assay mixture.Optimize assay conditions by adjusting buffer components, ATP concentration, and incubation times. Include appropriate controls, such as a kinase-dead mutant.
Contaminated reagents: Reagents may be contaminated with ATP or other substances that interfere with the assay.Use fresh, high-quality reagents. Filter-sterilize all buffers.
Variability between experimental replicates Inconsistent cell plating or treatment: Uneven cell numbers or inconsistent addition of the inhibitor can lead to variability.Ensure accurate and consistent cell seeding and compound addition. Use automated liquid handling systems if available.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell viability.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.
Unexpected off-target effects Inhibition of other kinases: Although selective, at high concentrations this compound may inhibit other kinases with a similar active site.Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a structurally different BTK inhibitor as a control to confirm that the observed phenotype is due to BTK inhibition.

Experimental Protocols

In Vitro BTK Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant BTK.

Materials:

  • Recombinant active BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.

  • Add 10 µL of a solution containing the BTK enzyme and substrate in kinase buffer.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for BTK.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

B-Cell Proliferation Assay

This protocol describes how to measure the effect of this compound on the proliferation of B-cells stimulated with an anti-IgM antibody.

Materials:

  • Isolated primary B-cells or a B-cell line (e.g., Ramos)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

  • Anti-IgM antibody (F(ab')₂ fragment)

  • This compound stock solution (in DMSO)

  • Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, WST-1)

  • 96-well cell culture plates

Procedure:

  • Label B-cells with CFSE according to the manufacturer's protocol, if using this method.

  • Seed the B-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Measure cell proliferation:

    • CFSE: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.

    • MTT/WST-1: Add the reagent to the wells and measure the absorbance according to the manufacturer's instructions.

  • Determine the effect of this compound on B-cell proliferation by comparing the treated samples to the vehicle control.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Antigen Antigen->BCR Activation SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Elsubrutinib This compound Elsubrutinib->BTK Inhibition IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation, Survival & Differentiation NFkB_MAPK->Proliferation

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Prepare Cells (e.g., B-cells, Monocytes) plate_cells 3. Plate Cells prep_cells->plate_cells prep_drug 2. Prepare this compound Serial Dilutions add_drug 4. Add this compound prep_drug->add_drug plate_cells->add_drug stimulate 5. Add Stimulus (e.g., anti-IgM, IgG) add_drug->stimulate incubate 6. Incubate stimulate->incubate measure 7. Measure Endpoint (e.g., Proliferation, Cytokine Release) incubate->measure analyze 8. Analyze Data (Calculate IC50) measure->analyze

Caption: General experimental workflow for testing this compound in cell-based assays.

Troubleshooting_Logic start Experiment Fails: No Inhibition check_conc Is Concentration Optimal? start->check_conc check_compound Is Compound Viable? check_conc->check_compound Yes dose_response Action: Perform Dose-Response check_conc->dose_response No check_cells Are Cells Sensitive? check_compound->check_cells Yes fresh_compound Action: Use Fresh Stock/Dilutions check_compound->fresh_compound No sequence_btk Action: Sequence BTK Gene check_cells->sequence_btk No success Problem Solved dose_response->success fresh_compound->success sequence_btk->success

Caption: A logical troubleshooting workflow for experiments where no inhibition is observed.

References

(R)-Elsubrutinib solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Elsubrutinib, focusing on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. By covalently binding to a cysteine residue in the active site of BTK, this compound blocks its activity, thereby inhibiting downstream signaling.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. Why is this happening?

This is a common issue for many small molecule inhibitors, including this compound, which have high solubility in organic solvents like DMSO but poor solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the compound may exceed its solubility limit in the final buffer composition, leading to precipitation.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 25 mg/mL in DMSO with the aid of ultrasonication and warming.

Q4: How can I improve the solubility of this compound in my aqueous buffer for in vitro assays?

Several strategies can be employed to improve the aqueous solubility of this compound for in vitro experiments:

  • Use of Co-solvents: Including a small percentage of an organic co-solvent like ethanol or PEG-400 in your final buffer can help maintain solubility.

  • pH Adjustment: The solubility of ionizable compounds is pH-dependent. For weakly basic compounds, solubility is generally higher at lower pH.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added at low concentrations (typically 0.01-0.1%) to the buffer to aid in solubilization.

Q5: Are there established formulations for in vivo studies with this compound?

Yes, for in vivo administration, formulations using a combination of solvents and surfactants are often necessary. A common approach involves a mixture of DMSO, PEG300, Tween® 80, and saline.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your experiments.

Problem: Precipitate forms upon dilution of DMSO stock into aqueous buffer.

Initial Assessment Workflow

start Precipitation Observed check_final_conc Is the final concentration of this compound above its expected aqueous solubility? start->check_final_conc check_dmso_conc Is the final DMSO concentration >1%? check_final_conc->check_dmso_conc No solubility_issue Likely solubility-limited precipitation. check_final_conc->solubility_issue Yes check_dmso_conc->solubility_issue No solvent_shock Potential for 'solvent shock' precipitation. check_dmso_conc->solvent_shock Yes solution Implement solubility enhancement strategies. solubility_issue->solution solvent_shock->solution

Caption: Initial assessment of this compound precipitation.

Data Presentation: Expected pH-Dependent Aqueous Solubility

Disclaimer: Specific quantitative solubility data for this compound in various aqueous buffers is not publicly available. The following table provides an illustrative example of the expected solubility profile for a typical poorly soluble, weakly basic kinase inhibitor.

Buffer System (50 mM)pHExpected Solubility Range (µg/mL)Notes
Citrate Buffer3.010 - 50Higher solubility expected at acidic pH due to protonation of the molecule.
Acetate Buffer5.01 - 10Intermediate solubility.
Phosphate Buffer7.4< 1Low solubility expected at physiological pH.
Tris Buffer8.0< 0.5Very low solubility expected at basic pH.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound

This protocol provides a method for rapidly assessing the kinetic solubility of this compound in a buffer of interest.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent for UV-based detection)

  • Plate shaker

  • Microplate reader (nephelometer or UV-Vis spectrophotometer)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Dispense into Microplate: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of the 96-well plate in triplicate. Include DMSO-only wells as a control.

  • Add Aqueous Buffer: Add the aqueous buffer to each well to achieve the final desired volume (e.g., 198 µL for a 1:100 dilution).

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker.

  • Measurement:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the λmax of this compound.

Workflow for Kinetic Solubility Assay

prep_stock Prepare 10 mM this compound stock in DMSO serial_dilute Serially dilute stock in DMSO prep_stock->serial_dilute dispense_plate Dispense 2 µL of each concentration into 96-well plate serial_dilute->dispense_plate add_buffer Add 198 µL of aqueous buffer to each well dispense_plate->add_buffer incubate Incubate with shaking for 1-2 hours add_buffer->incubate measure Measure turbidity (nephelometry) or absorbance of supernatant (UV-Vis) incubate->measure analyze Determine the concentration at which precipitation occurs measure->analyze BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors NF-κB, NFAT Ca_PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, and Differentiation Transcription_Factors->Cell_Response Elsubrutinib This compound Elsubrutinib->BTK

Identifying and mitigating off-target effects of (R)-Elsubrutinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of (R)-Elsubrutinib (also known as ABBV-105), a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a covalent inhibitor that primarily targets Bruton's Tyrosine Kinase (BTK) by forming an irreversible bond with the cysteine 481 residue in the active site.[1] The IC50 for the catalytic domain of BTK is 0.18 µM.[2][3]

Q2: How selective is this compound for BTK?

This compound has demonstrated high selectivity for BTK. In a KINOMEscan® panel consisting of 456 kinases, significant inhibition was observed only for BTK at a concentration of 0.015 µM.[1] However, as a covalent inhibitor, there is potential for off-target activity, particularly against other kinases that have a cysteine residue in a homologous position to Cys481 in BTK.

Q3: What are the known or potential off-target kinases for this compound?

While highly selective, this compound has been evaluated against other TEC family kinases that also possess a cysteine residue in their active sites. The selectivity for BTK over these kinases is significant, with selectivity ratios ranging from 33 to over 280-fold.[1] Specific IC50 values for some of these off-target kinases have been reported and are detailed in the data tables below.

Q4: What are the potential consequences of off-target inhibition?

Off-target effects can lead to unexpected experimental results, confounding data interpretation, and in a clinical setting, could contribute to adverse events. Therefore, it is crucial for researchers to be aware of and control for potential off-target activities of any kinase inhibitor.

Q5: How can I determine if the observed effects in my experiment are due to off-target activity?

Several experimental approaches can help distinguish between on-target and off-target effects. These include performing dose-response studies, using a structurally unrelated BTK inhibitor as a control, and directly assessing the activity of potential off-target kinases. Detailed protocols for some of these methods are provided in this guide.

Troubleshooting Guide

Problem: Unexpected or paradoxical cellular phenotypes are observed following treatment with this compound that are not consistent with known BTK signaling pathways.

Possible Cause: The observed phenotype may be a result of this compound inhibiting one or more off-target kinases.

Mitigation and Verification Strategies:

  • Review the Selectivity Profile: Compare the concentration of this compound used in your experiments with the known IC50 values for both BTK and potential off-target kinases (see Data Tables section). If using high concentrations, the likelihood of off-target engagement increases.

  • Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the lowest effective concentration that elicits the desired on-target phenotype. This can help minimize off-target effects.

  • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help confirm that the observed effects are due to kinase inhibition and not a non-specific compound effect.

  • Employ a Structurally Unrelated BTK Inhibitor: Use another potent and selective BTK inhibitor with a different chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect of BTK inhibition.

  • Rescue Experiment with a C481S BTK Mutant: Since this compound's potency is significantly reduced against BTK with a C481S mutation (IC50 of 2.6 µM)[1], expressing this mutant in your cells could demonstrate that the effect is dependent on covalent binding to BTK.

  • Directly Assess Off-Target Kinase Activity: If you suspect a specific off-target kinase is being inhibited, you can directly measure its activity in your experimental system using techniques like Western blotting for downstream substrates or in-vitro kinase assays.

Quantitative Data

The following tables summarize the available quantitative data for this compound's potency and selectivity.

Table 1: Potency of this compound against BTK

TargetIC50 (nM)Assay Conditions
BTK (Wild-Type)180Enzymatic assay, 1-hour incubation[2][3]
BTK (C481S Mutant)2600Enzymatic assay[1]

Table 2: Selectivity Profile of this compound against TEC Family Kinases

Off-Target KinaseIC50 (nM)
TEC23,400
ITK32,400
BMX9,180
TXK14,400

Data sourced from Ringheim et al., 2021, Frontiers in Immunology.

Experimental Protocols

Protocol 1: Western Blot Analysis to Assess Off-Target Kinase Activity

This protocol provides a general framework for assessing the phosphorylation status of a downstream substrate of a suspected off-target kinase.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibody specific for the phosphorylated substrate of the suspected off-target kinase.

  • Primary antibody for the total protein of the substrate (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding sample loading buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein of the substrate to confirm equal loading.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Intact cells.

  • This compound and vehicle control (DMSO).

  • PBS.

  • Thermal cycler.

  • Lysis buffer (containing protease inhibitors).

  • Centrifuge.

  • Equipment for protein quantification and Western blotting (as described in Protocol 1).

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein (BTK or a suspected off-target) remaining at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 Elsubrutinib This compound Elsubrutinib->BTK Inhibition PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK NFAT NFAT Ca_Flux->NFAT Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription MAPK->Transcription NFAT->Transcription

Caption: Simplified BTK signaling pathway and the point of inhibition by this compound.

Off_Target_Workflow start Unexpected Phenotype Observed step1 Review Selectivity Data (Table 2) start->step1 q1 Is the concentration used >10x BTK IC50? step2 Perform Dose-Response Curve q1->step2 Yes step3 Use Structurally Different BTK Inhibitor q1->step3 No step1->q1 step4 Assess Off-Target Activity (Western Blot / CETSA) step2->step4 step3->step4 conclusion_off_target Phenotype Likely Off-Target step4->conclusion_off_target Discrepancy Persists conclusion_on_target Phenotype Likely On-Target step4->conclusion_on_target Phenotype Clarified

References

Stability of (R)-Elsubrutinib in long-term storage and experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of (R)-Elsubrutinib for long-term storage and experimental conditions. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions as recommended by the manufacturer. Adherence to these guidelines is crucial to prevent degradation and ensure the compound's integrity over time.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). For immediate use in in vivo experiments, it is advisable to prepare fresh working solutions on the same day. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial[1]. To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes[1].

Q3: Is this compound sensitive to light?

Q4: What is the stability of this compound in aqueous buffers?

A4: There is limited specific data on the stability of this compound in various aqueous buffers and at different pH values. The stability of small molecules in aqueous solutions can be pH-dependent. It is advisable to prepare fresh aqueous solutions for each experiment and to assess the stability of the compound in your specific experimental buffer system if it is to be incubated for extended periods.

Data Presentation: Stability Summary

The following tables summarize the available stability data for this compound.

Table 1: Long-Term Storage Stability of this compound Powder

Storage ConditionDurationReference
-20°C3 years[2]
4°C2 years[2]

Table 2: Stability of this compound in Solvent

SolventStorage ConditionDurationReference
DMSO-80°C6 months[3]
DMSO-20°C1 month[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of compound in cell culture media - The final concentration of DMSO may be too high. - The compound's solubility limit in the aqueous media has been exceeded.- Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. - Prepare a more dilute stock solution or sonicate the final solution briefly before adding it to the cells.
Inconsistent or unexpected experimental results - Degradation of the compound due to improper storage or handling. - Multiple freeze-thaw cycles of the stock solution.- Verify the storage conditions of both the solid compound and the stock solution. - Always use freshly prepared working solutions from a properly stored stock. - Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Loss of compound activity in prolonged experiments - Instability of the compound in the experimental buffer or media over time.- For long-term experiments, consider replenishing the compound at regular intervals. - If possible, perform a pilot stability study of this compound in your specific experimental media under the conditions of your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protecting microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic bath until the compound is fully dissolved[1].

    • Aliquot the stock solution into single-use, light-protecting tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months[3].

Protocol 2: General Procedure for Assessing Compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions. It may require optimization for your specific instrumentation and experimental setup.

  • Objective: To determine the stability of this compound over time under defined conditions using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound

    • Appropriate solvent (e.g., DMSO)

    • Experimental buffer or medium

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Procedure:

    • Prepare a solution of this compound in the desired experimental buffer at the relevant concentration.

    • Incubate the solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately analyze the aliquot by HPLC. A typical starting point would be a C18 column with a gradient elution from a low to high concentration of organic solvent (e.g., acetonitrile) in water, both containing 0.1% formic acid.

    • Monitor the chromatogram for the peak corresponding to this compound and the appearance of any new peaks that may represent degradation products.

    • Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.

    • A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Elsubrutinib This compound Elsubrutinib->BTK Inhibits PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC Protein Kinase C (PKC) DAG->PKC NF_kB NF-κB Activation Ca_Flux->NF_kB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Powder Stock_Solution Prepare Stock Solution (DMSO) Compound->Stock_Solution Working_Solution Prepare Working Solution Stock_Solution->Working_Solution Cell_Culture Cell-based Assay Working_Solution->Cell_Culture Biochemical_Assay Biochemical Assay Working_Solution->Biochemical_Assay Data_Collection Data Collection Cell_Culture->Data_Collection Biochemical_Assay->Data_Collection Results Results Interpretation Data_Collection->Results

Caption: General experimental workflow for using this compound in in vitro assays.

References

Technical Support Center: (R)-Elsubrutinib Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to (R)-Elsubrutinib in cell line models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the BTK active site, effectively blocking its kinase activity.[2][3] This inhibition disrupts B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1]

Q2: What are the common mechanisms of acquired resistance to covalent BTK inhibitors like this compound?

Acquired resistance to covalent BTK inhibitors typically arises from genetic mutations or the activation of bypass signaling pathways. The most frequently observed mechanisms include:

  • Mutations in BTK : The most common resistance mechanism is a mutation at the Cys481 binding site (e.g., C481S), which prevents the covalent binding of the inhibitor.[3] Other mutations in the BTK kinase domain, such as T474I and L528W, or in the SH2 domain, like T316A, have also been identified to confer resistance.[1][3]

  • Mutations in Downstream Signaling Molecules : Activating mutations in genes downstream of BTK, such as PLCG2 (Phospholipase C gamma 2), can lead to ligand-independent pathway activation, bypassing the need for BTK activity.[3][4]

  • Epigenetic Reprogramming : Changes in the epigenetic landscape can lead to a phenotypic shift that alters BCR signaling, allowing for BTK-independent activation of downstream pathways like NF-κB.[4][5]

  • Activation of Bypass Pathways : Upregulation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibition of BTK signaling.[6]

Q3: How much of a shift in the IC50 value should I expect in a resistant cell line?

The magnitude of the shift in the half-maximal inhibitory concentration (IC50) can vary depending on the resistance mechanism. For cell lines with the BTK C481S mutation, a significant loss in potency is expected for covalent inhibitors. For example, the IC50 for Elsubrutinib against the BTK (C481S) mutant is 2.6 µM, a substantial increase from its 0.18 µM IC50 for the wild-type catalytic domain.[2] In other models, a 1000-fold increase in resistance to ibrutinib has been observed in cell lines with a C481Y mutation. Researchers can expect a significant increase in the IC50 value, often ranging from 10-fold to over 1000-fold, depending on the specific cell line and resistance mechanism.

Q4: Can resistance to this compound be overcome?

Yes, several strategies are being explored to overcome resistance to covalent BTK inhibitors:

  • Non-covalent BTK Inhibitors : These inhibitors do not rely on binding to Cys481 and can be effective against cell lines with this mutation.

  • Combination Therapies : Targeting parallel or downstream pathways simultaneously can be an effective strategy. For example, combining a BTK inhibitor with a PI3K inhibitor has shown promise.[7][8]

  • BTK Degraders : Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the BTK protein can be effective against both wild-type and mutated BTK.[7][9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and resistant cell lines.

Problem Possible Causes Recommended Solutions
My cell line is no longer responding to this compound at the expected IC50. 1. Development of spontaneous resistance. 2. Cell line misidentification or contamination. 3. Incorrect drug concentration or degradation of the compound.1. Perform a dose-response assay to determine the new IC50. Sequence the BTK and PLCG2 genes to check for mutations. 2. Authenticate the cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. 3. Prepare fresh drug stocks. Verify the concentration and purity of the this compound stock solution.
I am unable to generate a resistant cell line. 1. The starting drug concentration is too high, leading to excessive cell death. 2. The incremental increase in drug concentration is too rapid. 3. The cell line has a low intrinsic mutation rate.1. Start with a sub-lethal concentration, such as the IC20 or IC50.[10] 2. Allow the cells to recover and repopulate between dose escalations. Increase the drug concentration more gradually (e.g., 1.5-fold increments).[10] 3. Consider using a different parental cell line or a longer duration for the resistance development protocol.
My Western blot shows incomplete inhibition of p-BTK in a supposedly sensitive cell line. 1. Insufficient drug concentration or incubation time. 2. Technical issues with the Western blot procedure (e.g., antibody quality, transfer efficiency). 3. High levels of BTK expression in the cell line.1. Increase the concentration of this compound or the incubation time. 2. Run appropriate controls, including a positive control for p-BTK and a loading control. Validate the specificity of the primary antibodies. 3. Normalize p-BTK levels to total BTK levels to accurately assess the degree of inhibition.
Sequencing did not reveal any mutations in BTK or PLCG2 in my resistant cell line. 1. Resistance is mediated by a non-genetic mechanism. 2. The mutation is in a different gene. 3. The mutation is present in a sub-clonal population and was not detected by Sanger sequencing.1. Investigate epigenetic changes or the activation of bypass signaling pathways (e.g., PI3K/Akt, MAPK) using phosphoproteomics or Western blotting.[6] 2. Consider whole-exome sequencing to identify novel resistance mutations. 3. Use a more sensitive method like next-generation sequencing (NGS) to detect low-frequency mutations.

Quantitative Data Summary

The following table provides a hypothetical example of IC50 values for this compound against sensitive and resistant cell lines, based on typical data for covalent BTK inhibitors.

Cell Line Genotype This compound IC50 (µM) Fold Change in Resistance
Parental LineBTK WT, PLCG2 WT0.18-
Resistant Line ABTK C481S2.6~14.4
Resistant Line BPLCG2 R665W1.5~8.3
Resistant Line CBTK WT, PLCG2 WT1.2~6.7

Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating resistant cell lines through continuous exposure to escalating concentrations of this compound.[10][11]

  • Determine the Initial IC50 : Perform a dose-response assay (e.g., MTT or CCK-8) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure : Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor and Passage : Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with fresh media containing the same concentration of the drug.

  • Dose Escalation : Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat and Select : Repeat steps 3 and 4, gradually increasing the drug concentration over several months. A resistant population will be selected that can proliferate at significantly higher concentrations of the drug.

  • Characterize Resistant Population : Once a resistant population is established, confirm the shift in IC50 and investigate the mechanism of resistance.

Protocol 2: Confirmation of Resistance via Cell Viability Assay

This protocol uses a CCK-8 assay to compare the viability of parental and resistant cells in the presence of this compound.[9]

  • Cell Seeding : Seed both parental and putative resistant cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.

  • Drug Treatment : Prepare a serial dilution of this compound in culture media. Replace the media in the wells with the drug-containing media. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for 48-72 hours.

  • CCK-8 Assay : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure Absorbance : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for both cell lines using non-linear regression analysis.

Protocol 3: Assessment of BTK Pathway Activity by Western Blot

This protocol assesses the phosphorylation status of BTK and downstream targets to confirm pathway inhibition.

  • Cell Treatment : Treat both parental and resistant cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include an untreated control.

  • Cell Lysis : Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-BTK (Y223), total BTK, p-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Elsubrutinib This compound Elsubrutinib->BTK Inhibits BTK_mut BTK C481S Mutation (Prevents Binding) BTK_mut->Elsubrutinib PLCG2_mut PLCγ2 Activating Mutation (Bypass) PLCG2_mut->PLCG2

Caption: BTK signaling pathway and resistance mechanisms.

Resistance_Workflow start Start with Parental Cell Line ic50 Determine Initial IC50 of this compound start->ic50 culture Culture cells with IC50 concentration ic50->culture monitor Monitor for Cell Recovery culture->monitor passage Passage Recovered Cells monitor->passage loop_cond Are cells proliferating steadily? passage->loop_cond escalate Increase Drug Concentration (1.5x - 2x) escalate->culture loop_cond->escalate Yes characterize Characterize Resistant Cell Line loop_cond->characterize No (Resistance Established) end End characterize->end

Caption: Workflow for generating resistant cell lines.

Troubleshooting_Tree start Issue: Loss of this compound Efficacy in Cell Line confirm_ic50 Confirm IC50 Shift with Dose-Response Assay start->confirm_ic50 check_culture Check Cell Line Authenticity (STR) & for Contamination confirm_ic50->check_culture No Significant Shift sequence_genes Sequence BTK and PLCG2 for known mutations confirm_ic50->sequence_genes IC50 Shift Confirmed check_drug Prepare Fresh Drug Stocks & Verify Concentration check_culture->check_drug mutation_found Resistance likely due to identified mutation. sequence_genes->mutation_found Mutation Found no_mutation Investigate non-genetic mechanisms: - Bypass pathway activation (Western Blot) - Epigenetic changes sequence_genes->no_mutation No Mutation Found

Caption: Troubleshooting decision tree for resistance.

References

Troubleshooting inconsistent results in (R)-Elsubrutinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Elsubrutinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as ABBV-105, is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It forms a covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK, leading to its permanent inactivation.[3] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways, which are essential for B-cell proliferation, survival, and activation.[1][2] By irreversibly inhibiting BTK, this compound effectively blocks these signaling pathways.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C for long-term use. It is recommended to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.

Q3: I am not seeing the expected inhibition of BTK signaling in my cell-based assay. What could be the reason?

Several factors could contribute to a lack of expected activity. Here are some troubleshooting steps:

  • Cell Line Sensitivity: The sensitivity of different cell lines to BTK inhibitors can vary. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a new stock solution.

  • Assay Conditions: The timing of compound addition and stimulation can be critical for irreversible inhibitors. Pre-incubation of cells with this compound before stimulation is often necessary to allow for covalent bond formation and complete target inhibition.

  • Off-Target Effects vs. Lack of On-Target Effect: If you are observing unexpected cellular phenotypes, consider the possibility of off-target effects. While this compound is reported to be highly selective, cross-reactivity with other kinases containing a susceptible cysteine residue is a possibility with covalent inhibitors.[1]

  • Cellular BTK Expression: Confirm that your cell line expresses sufficient levels of BTK.

Troubleshooting Inconsistent Results

Issue 1: High Variability in IC50 Values Between Experiments

Inconsistent IC50 values are a common challenge in cell-based assays.

Potential Causes and Solutions:

CauseRecommended Action
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Inconsistent Seeding Density Use a cell counter to ensure accurate and consistent cell seeding density across all wells and plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to create a humidity barrier.
Inaccurate Compound Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Variable Incubation Times Standardize all incubation times, including pre-incubation with the inhibitor and the stimulation period.
Issue 2: Weak or No Inhibition of Downstream Signaling (e.g., Phospho-PLCy2, Phospho-ERK)

Observing a lack of effect on downstream signaling pathways is a critical issue that requires systematic troubleshooting.

Troubleshooting Workflow:

G Start Weak or No Downstream Inhibition Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_BTK Confirm BTK Expression and Phosphorylation Check_Compound->Check_BTK If compound is OK Optimize_Assay Optimize Assay Parameters (Pre-incubation, Stimulation) Check_BTK->Optimize_Assay If BTK is expressed and phosphorylated Assess_Occupancy Measure BTK Target Engagement Optimize_Assay->Assess_Occupancy If still no effect Consider_Off_Target Investigate Potential Off-Target Effects or Alternative Pathways Assess_Occupancy->Consider_Off_Target If occupancy is high but signaling persists Result_On_Target On-Target Effect Confirmed Assess_Occupancy->Result_On_Target If occupancy is low Result_Off_Target Alternative Mechanism Suspected Consider_Off_Target->Result_Off_Target

Caption: Troubleshooting logic for weak or no downstream signaling inhibition.

Issue 3: Discrepancy Between Biochemical and Cellular Potency

It is common to observe a difference between the biochemical IC50 (against the isolated enzyme) and the cellular IC50.

Factors Contributing to Discrepancies:

FactorExplanation
Cellular Permeability The compound must cross the cell membrane to reach its intracellular target. Poor permeability will result in a higher cellular IC50.
Intracellular ATP Concentration The high concentration of ATP within cells can compete with ATP-competitive inhibitors, leading to a rightward shift in the IC50 value.
Efflux Pumps Active efflux of the compound out of the cell by transporters like P-glycoprotein can reduce the intracellular concentration and apparent potency.
Plasma Protein Binding (in vivo) For in vivo studies, binding to plasma proteins can reduce the free fraction of the drug available to inhibit BTK.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available preclinical information.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50Reference
Biochemical AssayBTK Catalytic Domain0.18 µM[2][3]
Cellular AssayIgE-stimulated basophil histamine releasePotent Inhibition[3]
Cellular AssayIgG-stimulated monocyte IL-6 releasePotent Inhibition[3]
Cellular AssayIgM-mediated B-cell proliferationPotent Inhibition[3]
Cellular AssayCpG-DNA stimulated PBMC TNF-α releasePotent Inhibition[3]

Note: Specific cellular IC50 values across a broad range of cancer cell lines are not publicly available. Researchers are encouraged to determine the IC50 in their cell lines of interest.

Experimental Protocols

Protocol 1: Cell-Based ELISA for BTK Phosphorylation

This protocol provides a general framework for a cell-based ELISA to assess the inhibition of BTK auto-phosphorylation at Tyrosine 223 (pBTK Y223).

Experimental Workflow:

G cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed cells in a 96-well plate Adhere Allow cells to adhere overnight Seed_Cells->Adhere Pre_incubation Pre-incubate with This compound Adhere->Pre_incubation Stimulation Stimulate with anti-IgM or other activator Pre_incubation->Stimulation Fix_Perm Fix and permeabilize cells Stimulation->Fix_Perm Block Block non-specific binding Fix_Perm->Block Primary_Ab Incubate with primary Ab (anti-pBTK Y223) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Develop Add substrate and measure absorbance Secondary_Ab->Develop

Caption: Workflow for a cell-based ELISA to measure BTK phosphorylation.

Detailed Methodology:

  • Cell Seeding: Seed cells (e.g., Ramos, TMD8) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with an appropriate BTK activator (e.g., anti-IgM F(ab')2 fragments) for a predetermined time (e.g., 10-15 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After washing, add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Normalization: Normalize the pBTK signal to the total cell number in each well, which can be determined by a subsequent staining method like crystal violet.

Protocol 2: Flow Cytometry for BTK Target Occupancy

This protocol outlines a method to assess the percentage of BTK molecules covalently bound by this compound.

Principle of the Assay: A fluorescently labeled, reversible BTK probe is used to bind to the active sites of BTK that are not occupied by the irreversible inhibitor. The decrease in fluorescent signal in treated cells compared to control cells reflects the target occupancy.

Experimental Workflow:

G Start Treat cells with This compound Wash Wash to remove unbound inhibitor Start->Wash Probe_Incubation Incubate with fluorescently labeled reversible BTK probe Wash->Probe_Incubation Stain Stain for cell surface markers (e.g., CD19) Probe_Incubation->Stain Acquire Acquire data on a flow cytometer Stain->Acquire Analyze Analyze probe fluorescence in the target cell population Acquire->Analyze

Caption: Workflow for assessing BTK target occupancy by flow cytometry.

Detailed Methodology:

  • Cell Treatment: Treat your cell suspension with varying concentrations of this compound for a defined period. Include a DMSO vehicle control.

  • Washing: Wash the cells thoroughly to remove any unbound inhibitor.

  • Probe Incubation: Incubate the treated cells with a fluorescently labeled, reversible BTK probe at a concentration that gives a robust signal in the control cells.

  • Surface Staining: Stain the cells with antibodies against cell surface markers to identify the cell population of interest (e.g., CD19 for B-cells).

  • Data Acquisition: Acquire the data on a flow cytometer, measuring the fluorescence of the BTK probe in the target cell population.

  • Data Analysis: Calculate the percent target occupancy as follows: % Occupancy = (1 - (MFI of treated cells / MFI of control cells)) * 100 Where MFI is the mean fluorescence intensity of the BTK probe.

Signaling Pathways

BTK Signaling Pathway and the Action of this compound:

Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors like phospholipase C gamma 2 (PLCγ2), which ultimately results in calcium mobilization, activation of transcription factors (e.g., NF-κB), and subsequent B-cell proliferation and survival. This compound irreversibly binds to BTK, preventing its activation and blocking the entire downstream signaling cascade.

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Elsubrutinib This compound Elsubrutinib->BTK Irreversible Inhibition Calcium Calcium Mobilization PLCG2->Calcium Transcription Transcription Factor Activation (e.g., NF-κB) Calcium->Transcription Cell_Response B-Cell Proliferation and Survival Transcription->Cell_Response

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

This technical support center provides a starting point for troubleshooting your experiments with this compound. For further assistance, please consult the relevant product datasheets and published literature.

References

Validation & Comparative

A Comparative Analysis of (R)-Elsubrutinib and Ibrutinib Efficacy in Chronic Lymphocytic Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Bruton's tyrosine kinase (BTK) inhibitors (R)-Elsubrutinib and ibrutinib, with a focus on their efficacy in preclinical models of Chronic Lymphocytic Leukemia (CLL). While ibrutinib is a well-established therapeutic agent with extensive supporting data, information on this compound in the context of CLL is limited. This document summarizes the available preclinical and clinical data to facilitate an informed perspective on their potential relative efficacy.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1] Inhibition of BTK has emerged as a highly effective therapeutic strategy for various B-cell malignancies, including CLL. Ibrutinib, the first-in-class BTK inhibitor, has transformed the treatment landscape for CLL.[1] this compound (also known as ABBV-105) is another BTK inhibitor that has been under investigation. This guide aims to compare the efficacy of these two compounds based on available data.

Mechanism of Action

Both ibrutinib and this compound are inhibitors of BTK. Ibrutinib is a first-generation, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to its inactivation.[1] This blocks downstream signaling pathways, including NF-κB, which are crucial for CLL cell survival and proliferation.

This compound also acts by targeting and inhibiting BTK. While specific details on its binding mechanism in CLL models are not extensively published, it is classified as a BTK inhibitor.[2]

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

BCR_pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Elsubrutinib This compound Elsubrutinib->BTK

Diagram 1: Simplified BCR signaling pathway and the inhibitory action of Ibrutinib and this compound on BTK.

Preclinical Efficacy Data

A direct head-to-head comparison of this compound and ibrutinib in CLL models is not available in the public domain. The following tables summarize the available data for each compound.

Table 1: Preclinical Efficacy of Ibrutinib in CLL Models

ParameterCell Line/ModelResultReference
In Vitro Cell Viability (IC50) Primary CLL cellsDose-dependent cytotoxicity[3]
Apoptosis Induction Primary CLL cellsInduction of apoptosis[3]
Inhibition of BCR Signaling Primary CLL cellsInhibition of BTK, PLCγ2, ERK, and AKT phosphorylation[4]
Inhibition of Chemokine Secretion Primary CLL cellsReduction of CCL3 and CCL4 secretion[5]
In Vivo Tumor Burden CLL xenograft models (NSG mice)Significant reduction in tumor burden[6]
Survival TCL1 adoptive transfer mouse modelSignificant increase in survival[6]

Table 2: Preclinical and Clinical Data for this compound

ParameterIndication/ModelResultReference
Mechanism of Action GeneralAgammaglobulinaemia tyrosine kinase (BTK) inhibitor[2]
Clinical Development Systemic Lupus Erythematosus (SLE)Phase II trial arm discontinued due to lack of efficacy[7]
Preclinical Data in B-cell Malignancies Not specifiedLimited publicly available dataN/A

Note: The discontinuation of the elsubrutinib arm in a phase II trial for SLE due to lack of efficacy raises questions about its potency and potential for clinical benefit in other indications, including B-cell malignancies. However, direct extrapolation of these findings to CLL models requires caution.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are representative protocols for key experiments used to evaluate BTK inhibitors in CLL models.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Plating: Seed primary CLL cells or CLL cell lines in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Drug Treatment: Add varying concentrations of the BTK inhibitor (this compound or ibrutinib) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[8][9][10][11][12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat CLL cells with the desired concentrations of the BTK inhibitor and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3][13][14][15]

In Vivo Xenograft Model

This model assesses the anti-tumor activity of a compound in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice, such as NOD/scid/gamma (NSG) mice.

  • Cell Implantation: Inject 5-10 x 10^6 primary CLL cells intravenously or subcutaneously into the mice.

  • Tumor Growth: Monitor tumor growth (for subcutaneous models) or engraftment of CLL cells in peripheral blood and spleen.

  • Drug Administration: Once tumors are established or engraftment is confirmed, randomize mice into treatment groups (vehicle control, this compound, ibrutinib). Administer drugs orally at predetermined doses and schedules.

  • Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors, spleens, and peripheral blood for analysis of tumor burden, cell proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).[4][6][16][17]

Hypothetical Experimental Workflow for Comparing BTK Inhibitors in a CLL Xenograft Model

experimental_workflow start Start implant Implant Primary CLL Cells into NSG Mice start->implant engraftment Confirm CLL Engraftment (Flow Cytometry) implant->engraftment randomize Randomize Mice into Treatment Groups engraftment->randomize treatment Administer Daily Oral Treatment randomize->treatment group1 Vehicle Control group2 This compound group3 Ibrutinib monitor Monitor Tumor Burden & Animal Health treatment->monitor endpoint Endpoint Analysis: Tumor Weight, Spleen Size, Immunohistochemistry monitor->endpoint analysis Statistical Analysis of Efficacy endpoint->analysis end End analysis->end

Diagram 2: A representative workflow for an in vivo comparison of BTK inhibitor efficacy in a CLL patient-derived xenograft model.

Conclusion

Ibrutinib is a potent and well-characterized BTK inhibitor with extensive preclinical and clinical data supporting its efficacy in CLL. It effectively inhibits BCR signaling, induces apoptosis, and reduces tumor burden in various CLL models.

In contrast, there is a significant lack of publicly available preclinical data to support the efficacy of this compound specifically in CLL models. The available information indicates its mechanism as a BTK inhibitor, but its development has been more prominently focused on autoimmune indications, with a notable setback in a Phase II trial for SLE.

Therefore, based on the current evidence, a direct and meaningful comparison of the efficacy of this compound and ibrutinib in CLL models is not possible. Ibrutinib remains the benchmark BTK inhibitor in this context. Further preclinical studies evaluating this compound's activity in B-cell malignancies are necessary to determine its potential as a therapeutic agent for CLL. The provided experimental protocols offer a framework for conducting such comparative efficacy studies.

References

Validating the Irreversible Binding of (R)-Elsubrutinib to BTK Cys481: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Elsubrutinib's performance with other Bruton's tyrosine kinase (BTK) inhibitors, focusing on the validation of its irreversible binding to the Cys481 residue. The information presented herein is supported by experimental data from various scientific publications.

This compound (also known as ABBV-105) is a potent and selective irreversible inhibitor of BTK. Its mechanism of action involves the formation of a covalent bond with the cysteine 481 residue within the ATP-binding site of BTK, leading to sustained inhibition of the kinase activity. This irreversible binding is a key feature of its pharmacological profile and is a critical aspect to validate in its development as a therapeutic agent.

Comparative Analysis of BTK Inhibitors

The following tables summarize key quantitative data for this compound and other notable irreversible BTK inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Potency of Irreversible BTK Inhibitors

InhibitorTargetIC50 (nM)Kd (nM)
This compound BTK180-
IbrutinibBTK0.5 - 1.5-
AcalabrutinibBTK5.1-
ZanubrutinibBTK0.5-
TirabrutinibBTK6.8-

Table 2: Kinase Inactivation Efficiency of Irreversible BTK Inhibitors

InhibitorTargetk_inact/K_I (M⁻¹s⁻¹)
IbrutinibBTK3.28 x 10⁵
TirabrutinibBTK2.4 x 10⁴
AcalabrutinibBTK~3.1 x 10⁴

Note: kinact/KI data for this compound was not available in the reviewed literature.

Experimental Protocols

Mass Spectrometry for Validation of Covalent Binding

Mass spectrometry is a crucial technique to confirm the covalent modification of BTK by an irreversible inhibitor. The general workflow is as follows:

  • Incubation: Recombinant BTK protein is incubated with the irreversible inhibitor (e.g., this compound) to allow for covalent bond formation. A control sample with a vehicle (e.g., DMSO) is also prepared.

  • Denaturation, Reduction, and Alkylation: The protein samples are denatured, and the disulfide bonds are reduced and then alkylated to prevent re-formation.

  • Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is set to detect the mass shift corresponding to the adduction of the inhibitor to the Cys481-containing peptide.

  • Data Analysis: The MS/MS spectra are analyzed to confirm the sequence of the modified peptide and pinpoint the exact site of covalent modification, which should be Cys481.

Cellular BTK Occupancy Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the occupancy of BTK by an inhibitor in a cellular context.

  • Cell Treatment: A relevant cell line (e.g., Ramos B cells) or peripheral blood mononuclear cells (PBMCs) are treated with varying concentrations of the irreversible BTK inhibitor for a specified time.

  • Cell Lysis: The cells are lysed to release the intracellular proteins, including BTK.

  • TR-FRET Reaction: The cell lysate is incubated with a pair of antibodies for detecting total and unbound BTK.

    • A terbium-labeled anti-BTK antibody (donor fluorophore) binds to a region of BTK distinct from the active site.

    • A fluorescently labeled probe that binds to the Cys481 residue (acceptor fluorophore) is used to detect unoccupied BTK.

    • A second fluorescently labeled anti-BTK antibody that binds to a different epitope can be used to measure total BTK.

  • Signal Detection: The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal from the Cys481-binding probe with increasing inhibitor concentration indicates target engagement.

  • Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from inhibitor-treated cells to that of vehicle-treated cells.

Visualizations

BTK_Signaling_Pathway cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NFAT NFAT Ca_Mobilization->NFAT ERK ERK PKC->ERK NF_kB NF-κB PKC->NF_kB Proliferation_Survival B-Cell Proliferation & Survival NFAT->Proliferation_Survival ERK->Proliferation_Survival NF_kB->Proliferation_Survival

Caption: BTK Signaling Pathway.

Experimental_Workflow start Start incubation Incubate BTK with This compound start->incubation digestion Proteolytic Digestion incubation->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis confirmation Confirmation of Covalent Adduct at Cys481 data_analysis->confirmation end End confirmation->end

Caption: Mass Spectrometry Workflow.

Irreversible_Binding_Logic Elsubrutinib This compound Covalent_Bond Forms Covalent Bond Elsubrutinib->Covalent_Bond BTK_Cys481 BTK with Cys481 in Active Site BTK_Cys481->Covalent_Bond Irreversible_Inhibition Irreversible Inhibition of BTK Activity Covalent_Bond->Irreversible_Inhibition

Caption: Irreversible Binding Logic.

Comparative study of (R)-Elsubrutinib and acalabrutinib in safety profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of covalent BTK inhibitors has revolutionized patient outcomes, with first-generation inhibitors like ibrutinib demonstrating significant efficacy. However, off-target effects have led to the development of second-generation inhibitors with improved selectivity and safety profiles. This guide provides a comparative study of the safety profiles of two such BTK inhibitors: (R)-Elsubrutinib (ABBV-105), an investigational agent, and acalabrutinib (Calquence®), an approved therapeutic for various B-cell cancers.

This analysis is based on publicly available preclinical and clinical data. It is important to note that while extensive safety data is available for acalabrutinib, the clinical safety profile of this compound as a monotherapy is less characterized in the public domain due to the discontinuation of its monotherapy arm in a key clinical trial for reasons of efficacy, not safety.

Mechanism of Action and Signaling Pathway

Both this compound and acalabrutinib are potent and highly selective covalent inhibitors of BTK. They form an irreversible bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme. This covalent binding leads to the inhibition of BTK enzymatic activity, which in turn blocks B-cell receptor (BCR) signaling. The disruption of the BCR signaling pathway inhibits B-cell proliferation, survival, and adhesion, which is crucial for the therapeutic effect in B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding SYK SYK LYN_SRC->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT Pathway BTK->AKT PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Cell_Outcomes B-Cell Proliferation, Survival, & Adhesion NFkB->Cell_Outcomes MAPK->Cell_Outcomes AKT->Cell_Outcomes Inhibitor This compound or Acalabrutinib Inhibitor->BTK Inhibition

Figure 1: Simplified BTK Signaling Pathway Inhibition.

Comparative Safety Profile

The safety profiles of this compound and acalabrutinib are summarized below, with quantitative data presented where available.

This compound Safety Profile

The clinical safety data for this compound primarily originates from the Phase 2 SLEek study (NCT03978520), which evaluated its use in patients with systemic lupus erythematosus (SLE), both as a monotherapy and in combination with the JAK inhibitor upadacitinib.[1] The monotherapy arm of this study was discontinued due to a lack of efficacy, though it was noted that there were no new safety concerns leading to this decision.[1] A study in rheumatoid arthritis also showed no significant improvements in efficacy for elsubrutinib monotherapy, with treatment-emergent adverse events observed in similar proportions across all treatment groups.[2]

Long-term extension studies of the combination therapy (elsubrutinib with upadacitinib) have reported that the combination was well-tolerated, and no new safety signals were observed beyond the known profiles of each drug class.[3] Preclinical studies have suggested that elsubrutinib is efficacious in models of inflammation without serious safety concerns.[3]

Due to the limited public availability of detailed adverse event data from the elsubrutinib monotherapy arms of clinical trials, a direct quantitative comparison with acalabrutinib is not feasible at this time.

Acalabrutinib Safety Profile

Acalabrutinib has a well-characterized safety profile from extensive clinical trials in various B-cell malignancies. The data presented below is largely derived from the head-to-head Phase 3 ELEVATE-RR trial, which compared acalabrutinib with ibrutinib in patients with previously treated chronic lymphocytic leukemia (CLL).[4]

Table 1: Key Adverse Events of Clinical Interest (Any Grade) from the ELEVATE-RR Trial [4]

Adverse EventAcalabrutinib (n=266)Ibrutinib (n=263)
Atrial Fibrillation/Flutter9.4%16.0%
Hypertension9.0%22.8%
Bleeding Events38.0%51.3%
Diarrhea34.6%46.0%
Arthralgia15.8%22.8%
Headache34.6%20.2%
Cough28.9%21.3%

Table 2: Common Treatment-Emergent Adverse Events (Any Grade) with Acalabrutinib

Adverse EventFrequency
Headache39%
Diarrhea35%
Upper Respiratory Tract Infection35%
Musculoskeletal Pain32%
Rash25%
Fatigue23%
Nausea22%
Bruising21%
Dizziness20%
Hemorrhage20%
Lower Respiratory Tract Infection18%
Joint Pain16%
Urinary Tract Infection15%
Data compiled from various clinical trial sources.

Experimental Protocols for Safety Assessment

The safety of BTK inhibitors is evaluated through a comprehensive series of non-clinical and clinical studies. The following sections outline the general methodologies for key experiments.

In Vitro Kinase Selectivity Profiling

This assay is crucial for determining the off-target activity of a kinase inhibitor.

Kinase_Selectivity_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Test_Compound Test Inhibitor (this compound or Acalabrutinib) Incubation Incubation at Room Temperature Test_Compound->Incubation Kinase_Panel Panel of Recombinant Human Kinases Kinase_Panel->Incubation ATP_Substrate ATP & Substrate ATP_Substrate->Incubation Detection Detection of Substrate Phosphorylation (e.g., Radiometric, Luminescence) Incubation->Detection IC50 Calculation of IC50 Values Detection->IC50 Selectivity_Score Determination of Selectivity Score IC50->Selectivity_Score

Figure 2: General Workflow for In Vitro Kinase Selectivity Profiling.

Methodology:

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a large panel of purified recombinant human kinases.

  • Procedure:

    • The test inhibitor is serially diluted to a range of concentrations.

    • Each concentration of the inhibitor is incubated with a specific kinase from the panel, a suitable substrate (peptide or protein), and adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by using non-radioactive methods such as luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) for each kinase. The selectivity is then assessed by comparing the IC50 for the target kinase (BTK) to the IC50 values for other kinases in the panel.

Cellular Cytotoxicity Assays

These assays evaluate the effect of the inhibitor on the viability and proliferation of various cell lines.

Cellular_Cytotoxicity_Workflow cluster_0 Cell Culture & Treatment cluster_1 Viability Measurement cluster_2 Data Analysis Cell_Seeding Seed Cells in Multi-well Plates Compound_Addition Add Serial Dilutions of Test Inhibitor Cell_Seeding->Compound_Addition Incubation Incubate for a Defined Period (e.g., 72h) Compound_Addition->Incubation Reagent_Addition Add Viability Reagent (e.g., MTT, CellTiter-Glo®) Incubation->Reagent_Addition Signal_Detection Measure Signal (Absorbance or Luminescence) Reagent_Addition->Signal_Detection GI50 Calculate GI50 (Growth Inhibition 50) Signal_Detection->GI50

Figure 3: General Workflow for a Cell Viability Assay.

Methodology (Example using MTT assay):

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cells (e.g., cancer cell lines or healthy peripheral blood mononuclear cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the BTK inhibitor for a specified period (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The concentration of the inhibitor that causes 50% growth inhibition (GI50) is then calculated.

In Vivo Toxicology Studies

These studies are conducted in animal models to assess the systemic toxicity of the drug candidate.

Methodology (General approach in rodents and non-rodents):

  • Study Design:

    • The study is typically conducted in at least two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs), as per regulatory guidelines.

    • Animals are divided into several groups, including a control group (vehicle only) and multiple dose groups of the test drug.

    • The drug is administered daily via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 28 days or longer).

  • Endpoints Monitored:

    • Clinical Observations: Daily monitoring for any signs of toxicity, changes in behavior, and mortality.

    • Body Weight and Food Consumption: Measured regularly throughout the study.

    • Hematology and Clinical Chemistry: Blood samples are collected at specified time points to assess effects on blood cells, liver function, kidney function, and other metabolic parameters.

    • Organ Weights: At the end of the study, major organs are weighed.

    • Histopathology: A comprehensive microscopic examination of tissues from all major organs is performed to identify any drug-related pathological changes.

  • Toxicokinetics: Blood samples are collected to determine the pharmacokinetic profile of the drug and its metabolites, which helps in correlating drug exposure with observed toxicities.

  • Data Analysis: The data is analyzed to identify any dose-dependent toxicities, determine the target organs of toxicity, and establish the No-Observed-Adverse-Effect Level (NOAEL).

Conclusion

Acalabrutinib, a second-generation BTK inhibitor, demonstrates a favorable safety profile with a lower incidence of certain adverse events, such as atrial fibrillation and hypertension, compared to the first-generation inhibitor ibrutinib. Its safety profile has been extensively characterized through a robust non-clinical and clinical development program.

The publicly available safety data for this compound as a monotherapy is currently limited. While preclinical studies and combination clinical trials suggest it is generally well-tolerated with no new safety signals, a detailed comparative assessment against acalabrutinib is hampered by the lack of comprehensive monotherapy adverse event data. Further disclosure of data from the elsubrutinib monotherapy arms of clinical studies would be necessary to enable a more direct and quantitative comparison of the safety profiles of these two selective BTK inhibitors.

For professionals in drug development, the comparison of these two molecules underscores the importance of kinase selectivity in mitigating off-target toxicities. The methodologies outlined provide a foundational understanding of the critical safety assessments required in the development of targeted therapies like BTK inhibitors.

References

Reproducibility of Preclinical Findings with (R)-Elsubrutinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Elsubrutinib (ABBV-105) is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is under investigation for the treatment of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA)[1][2][3][4]. This guide provides a comparative analysis of the preclinical findings for this compound alongside other notable BTK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its in vitro and in vivo activities.

Mechanism of Action

This compound covalently and irreversibly binds to cysteine 481 (Cys481) in the ATP-binding domain of BTK[5]. This targeted inhibition blocks the downstream signaling pathways mediated by the B-cell receptor (BCR) and Fc receptors (FcR), which are crucial for B-cell proliferation, differentiation, and the production of autoantibodies. The inhibition of BTK also impacts various innate immune cells, contributing to its therapeutic potential in autoimmune diseases[5][6].

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other BTK inhibitors.

CompoundBTK IC₅₀ (nM)Kinase Selectivity (Other kinases inhibited at <100 nM)Reference(s)
This compound 180High selectivity; minimal off-target activity reported.[6]
Ibrutinib 0.5BMX, TEC, ITK, EGFR, ERBB2, JAK3[7]
Acalabrutinib 5.1BMX, ERBB4, TEC
Fenebrutinib 2Highly selective (non-covalent)[8][9][10]
Rilzabrutinib 1.3TEC, BMX, BLK[11]

In Vitro Cellular Activity

This table outlines the cellular activities of this compound and its counterparts, demonstrating their functional effects on immune cells.

CompoundB-Cell Proliferation IC₅₀ (nM)FcR Signaling Inhibition (e.g., Cytokine Release)Reference(s)
This compound Effective inhibition of IgM-mediated B-cell proliferation. Inhibits IgE-stimulated histamine release and IgG-stimulated IL-6 release.Inhibits TNF-α release from CpG-DNA stimulated PBMCs.[5]
Ibrutinib ~11 (anti-IgG stimulated B-cell line)Inhibits FcγR- and FcεR-mediated cytokine release.[7]
Acalabrutinib Potent inhibition of CLL cell proliferation.Decreased phosphorylation of downstream effectors of FcR signaling.[12][13][14][15][16]
Fenebrutinib 8 (B-cell CD69 expression)31 (Myeloid cell CD63 expression)[8][17]
Rilzabrutinib Potent inhibition of B-cell activation (CD69 expression).Inhibits FcγR signaling in macrophages and FcεR signaling in basophils and mast cells.[11][18]

In Vivo Efficacy in Preclinical Models

The efficacy of this compound has been demonstrated in various animal models of autoimmune diseases. This section compares its in vivo performance with other BTK inhibitors.

Collagen-Induced Arthritis (CIA) in Rodents
CompoundAnimal ModelDosing RegimenKey FindingsReference(s)
This compound Rat0.1-10 mg/kg, p.o.Dose-dependent inhibition of paw swelling and significant inhibition of bone volume loss.[6]
Ibrutinib Mouse/Rat3-15 mg/kg, p.o.Dose-dependent reduction in arthritis severity.
Acalabrutinib MouseNot specifiedNot specified
Fenebrrutinib Mouse30 mg/kg, b.i.d., p.o.Significant reduction in clinical score and paw swelling.
Rilzabrutinib RatNot specifiedDose-dependent improvement of clinical scores and joint pathology.[18]
Murine Lupus Nephritis Models (NZB/W F1 or MRL/lpr mice)
CompoundAnimal ModelDosing RegimenKey FindingsReference(s)
This compound NZB/W F110 mg/kg, p.o. (QD and BID)Significantly prevented the onset of proteinuria and prolonged survival.[6]
BI-BTK-1 (BTK inhibitor) NZB/W F1 & MRL/lpr0.3-10 mg/kg, p.o.Significantly protected from proteinuria development, improved renal histology, decreased anti-DNA titers, and increased survival.[19][20]
PF-06250112 (BTK inhibitor) NZB/W F1Not specifiedPrevented proteinuria and improved glomerular pathology scores.[21][22]
Tirabrutinib NZB/W F1 & MRL/lprNot specifiedInhibited anti-dsDNA production, delayed proteinuria onset, and resulted in 100% survival.[23]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the point of intervention for BTK inhibitors.

BTK_Signaling cluster_receptor B-Cell Receptor Complex cluster_downstream Downstream Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation CD79ab CD79a/b BTK BTK CD79ab->BTK Recruitment & Activation PLCg2 PLCγ2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Proliferation Cell Proliferation Survival NFkB->Proliferation Antigen Antigen Antigen->BCR LYN_SYK->CD79ab Phosphorylation BTK->PLCg2 Phosphorylation Elsubrutinib This compound Elsubrutinib->BTK Inhibition

Caption: BTK signaling pathway initiated by antigen binding to the B-cell receptor.

Experimental Workflow for In Vitro BTK Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of a compound against the BTK enzyme.

BTK_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant BTK Enzyme - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) start->reagents inhibitor_prep Prepare Serial Dilutions of This compound & Controls start->inhibitor_prep incubation Incubate BTK Enzyme with Inhibitor reagents->incubation inhibitor_prep->incubation reaction Initiate Kinase Reaction (Add ATP and Substrate) incubation->reaction detection Detect Kinase Activity (e.g., ADP-Glo, Radioactivity) reaction->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ detection->analysis end End analysis->end

Caption: Workflow for an in vitro BTK enzyme inhibition assay.

Experimental Protocols

In Vitro BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

  • ATP

  • Substrate (e.g., Poly(4:1 Glu, Tyr) peptide)

  • Test compound (this compound) and control inhibitors (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (Promega) or 33P-ATP and phosphocellulose paper

  • Microplate reader (luminescence or scintillation counter)

Procedure (ADP-Glo™ Method):

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add 1 µL of the diluted compound or vehicle control.

  • Add 2 µL of BTK enzyme solution (pre-diluted in kinase buffer) to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate. The final ATP concentration should be close to its Km for BTK.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable curve-fitting software[24][25][26][27][28][29].

Cellular B-Cell Proliferation Assay

Objective: To assess the effect of a test compound on the proliferation of B-cells following BCR stimulation.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos) or primary B-cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BCR stimulating agent (e.g., anti-IgM antibody)

  • Test compound (this compound)

  • Cell proliferation reagent (e.g., CellTiter-Glo®, [³H]-thymidine)

  • Microplate reader (luminescence or scintillation counter)

Procedure:

  • Seed B-cells in a 96-well plate at a predetermined density.

  • Add serial dilutions of the test compound or vehicle control to the wells.

  • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Stimulate the cells by adding the anti-IgM antibody to the appropriate wells. Include unstimulated controls.

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Assess cell proliferation:

    • For CellTiter-Glo®: Add the reagent to the wells, incubate, and measure luminescence.

    • For [³H]-thymidine: Add [³H]-thymidine for the last 18 hours of incubation, harvest the cells onto filter mats, and measure radioactivity.

  • Calculate the percent inhibition of proliferation for each compound concentration and determine the IC₅₀ value.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of a test compound in a rodent model of rheumatoid arthritis.

Materials:

  • Susceptible mouse strain (e.g., DBA/1) or rat strain (e.g., Lewis)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • Test compound (this compound) formulated for oral administration

  • Calipers for measuring paw thickness

Procedure:

  • Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize the animals and inject the emulsion intradermally at the base of the tail.

  • Booster (Day 21): Emulsify type II collagen in IFA. Administer a booster injection at a different site.

  • Treatment: Begin oral administration of the test compound or vehicle daily, starting either prophylactically (from day 0 or 21) or therapeutically (after the onset of clinical signs).

  • Clinical Scoring: Monitor the animals regularly for the onset and severity of arthritis. Score each paw based on a scale that assesses erythema and swelling (e.g., 0-4 scale per paw, for a maximum score of 16 per animal).

  • Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.

  • Histopathology (at study termination): Collect the joints for histological analysis of inflammation, pannus formation, and bone erosion.

  • Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the treated and vehicle control groups to determine the efficacy of the compound[30][31][32][33].

In Vivo Murine Lupus Nephritis Model

Objective: To assess the ability of a test compound to prevent or treat kidney disease in a spontaneous mouse model of lupus.

Materials:

  • Lupus-prone mouse strain (e.g., NZB/W F1 or MRL/lpr)

  • Test compound (this compound) formulated for oral administration

  • Metabolic cages for urine collection

  • Reagents for measuring proteinuria and serum anti-dsDNA antibodies (ELISA)

Procedure:

  • Animal Model: Use female NZB/W F1 or MRL/lpr mice, which spontaneously develop a lupus-like disease.

  • Treatment: Begin daily oral administration of the test compound or vehicle at a predefined age (e.g., before or after the typical onset of proteinuria).

  • Proteinuria Monitoring: At regular intervals, place the mice in metabolic cages to collect urine. Measure the protein concentration in the urine to assess the severity of nephritis.

  • Serology: Collect blood samples periodically to measure the levels of anti-dsDNA autoantibodies by ELISA.

  • Survival: Monitor the survival of the animals throughout the study.

  • Histopathology (at study termination): Collect the kidneys for histological examination of glomerulonephritis, immune complex deposition, and inflammation.

  • Data Analysis: Compare the levels of proteinuria, autoantibody titers, survival rates, and kidney histology scores between the treated and vehicle control groups to evaluate the therapeutic effect of the compound[19][20][21][22][23].

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。